2-Methyl-4-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXQXJDYVORMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548363 | |
| Record name | 2-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67169-22-6 | |
| Record name | 2-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-methylbenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of 2-Methyl-4-(trifluoromethyl)aniline. This compound, a substituted aniline, is of interest in various fields of chemical research, including pharmaceutical and materials science, due to the presence of both a methyl and a trifluoromethyl group on the aniline scaffold.
Core Chemical Properties
This compound is a substituted aromatic amine with the chemical formula C₈H₈F₃N. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the aniline ring influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67169-22-6 | [1][2] |
| Molecular Formula | C₈H₈F₃N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Appearance | White low melting solid | [3] |
| Melting Point | 20-25 °C | [1] |
| Boiling Point | 202.8 ± 40.0 °C (Predicted) | [1][3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| PSA (Polar Surface Area) | 26.02 Ų | [3] |
| XLogP3 | 2.41 | [3] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis via Reduction of a Nitro Aromatic Precursor
Objective: To synthesize this compound by the reduction of 2-methyl-1-nitro-4-(trifluoromethyl)benzene.
Materials:
-
2-methyl-1-nitro-4-(trifluoromethyl)benzene
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic hydrogenation with H₂/Pd-C)
-
Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)
-
Acid (e.g., Concentrated Hydrochloric acid)
-
Base (e.g., Sodium hydroxide solution)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure using Tin(II) chloride:
-
In a round-bottom flask, dissolve 2-methyl-1-nitro-4-(trifluoromethyl)benzene in a suitable solvent such as ethanol.
-
Add an excess of Tin(II) chloride dihydrate to the solution.
-
Add concentrated hydrochloric acid dropwise while stirring the mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
After the addition of acid, the reaction mixture is typically heated under reflux for several hours to ensure the complete reduction of the nitro group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature and made alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.
-
The resulting mixture is then extracted multiple times with an organic solvent like diethyl ether or dichloromethane.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by techniques such as column chromatography or distillation to yield pure this compound.
Caption: Generalized synthesis workflow for this compound.
Analytical Characterization
The purity and structure of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.
Experimental Protocol: Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Detector: Operated in electron ionization (EI) mode. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.15 g/mol ) and characteristic fragmentation patterns.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure of the compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts, integration values, and coupling patterns will be consistent with the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the different carbon atoms in the molecule. The chemical shift of the carbon attached to the trifluoromethyl group will be a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum should show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Biological and Pharmacological Context
While specific biological activities for this compound have not been extensively reported, the structural motifs present in the molecule are of significant interest in drug discovery.
-
Aniline Moiety: The aniline scaffold is a common feature in many pharmaceuticals. However, unsubstituted anilines can be associated with metabolic instability and potential toxicity.[4]
-
Trifluoromethyl Group: The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[5] The electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of the aniline ring, potentially modulating its interaction with receptors and enzymes.
Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potentially favorable pharmacological profiles. Further research is warranted to explore the specific biological effects of this compound and its derivatives.
Caption: Logical relationships of structural features and their implications.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the available information on this compound. Further experimental investigation is encouraged to fully characterize this compound and explore its potential applications.
References
Technical Guide: 2-Methyl-4-(trifluoromethyl)aniline (CAS: 67169-22-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its unique structural features—a nucleophilic amino group, a methyl substituent, and a strongly electron-withdrawing trifluoromethyl group—make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl moiety is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound highly sought after in medicinal chemistry and crop science.[1] This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its role in the development of bioactive compounds.
Physicochemical and Safety Data
A comprehensive summary of the key physical, chemical, and safety data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 67169-22-6 | |
| Molecular Formula | C₈H₈F₃N | |
| Molecular Weight | 175.15 g/mol | |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| InChI Key | PAXQXJDYVORMOO-UHFFFAOYSA-N | [2] |
| Storage Temperature | Room Temperature | [2] |
Table 2: Safety and Hazard Information
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Indicates acute oral toxicity. |
| Causes skin irritation | H315 | Can cause irritation upon skin contact. |
| Causes serious eye irritation | H319 | Can cause significant eye irritation. |
| Signal Word | Warning | |
| GHS Pictogram | GHS07 |
Note: For complete safety information, please refer to the Material Safety Data Sheet (MSDS) from the supplier.
Synthesis of this compound: A Detailed Experimental Protocol
The most common and industrially viable route for the synthesis of this compound involves the reduction of its nitro precursor, 2-methyl-4-nitro-1-(trifluoromethyl)benzene. Catalytic hydrogenation is a highly efficient and selective method for this transformation.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-4-nitro-1-(trifluoromethyl)benzene
This protocol describes the reduction of 2-methyl-4-nitro-1-(trifluoromethyl)benzene using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent.
Materials and Reagents:
-
2-Methyl-4-nitro-1-(trifluoromethyl)benzene (CAS: 1960-52-7)[3][4]
-
10% Palladium on carbon (Pd/C)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Reflux condenser (for alternative transfer hydrogenation)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 2-methyl-4-nitro-1-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous methanol.
-
Addition of Catalyst: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat this process three times to ensure an inert atmosphere is replaced by hydrogen). Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.
-
Work-up:
-
Carefully vent the hydrogen from the reaction vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.
-
Applications in Drug Development and Agrochemicals
This compound is not typically used as a final, active product. Instead, it serves as a crucial intermediate in the synthesis of more complex molecules with desired biological activities. The presence of the trifluoromethyl group can significantly enhance the efficacy, metabolic stability, and pharmacokinetic profile of the final compound.[1]
Role as a Synthetic Building Block
The primary amino group of this compound is a key functional handle for a variety of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
N-alkylation and N-arylation: Formation of secondary and tertiary amines.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can be subsequently replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions.
Figure 2: Synthetic transformations of this compound.
Biological Activity and Signaling Pathways (Inferred)
As this compound is primarily a synthetic intermediate, there is a lack of direct studies on its specific interactions with biological signaling pathways. However, the broader class of aniline derivatives and the more complex molecules synthesized from this compound provide insights into its potential biological relevance.
Aniline and its derivatives are known to be metabolized in the liver, potentially forming reactive intermediates that can lead to toxicity. For instance, aniline-induced methemoglobinemia is thought to be mediated by metabolites such as phenylhydroxylamine. While the metabolic fate of this compound is not extensively studied, it is plausible that similar metabolic activation pathways could exist.
Furthermore, many drugs and agrochemicals derived from trifluoromethylanilines exert their effects by interacting with specific enzymes or receptors. For example, some kinase inhibitors used in cancer therapy incorporate a trifluoromethylaniline scaffold. The trifluoromethyl group often plays a crucial role in binding to the target protein. Therefore, while this compound itself may not be a potent modulator of a specific pathway, it provides the essential structural motif for its derivatives to do so.
Figure 3: Inferred biological relevance of this compound.
Conclusion
This compound is a fundamentally important chemical intermediate for the synthesis of high-value products in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for medicinal and synthetic chemists. The detailed synthetic protocol provided in this guide offers a practical approach for its preparation in a laboratory setting. While direct biological activity data for this compound is scarce, its structural contribution to a wide range of bioactive molecules underscores its significance in modern drug discovery and development. Further research into the metabolism and potential toxicological profile of this compound could provide a more complete understanding of its biological interactions.
References
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-Methyl-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details the prevalent synthetic strategies, including experimental protocols and quantitative data, to assist researchers in the efficient preparation of this compound.
Introduction
This compound is a substituted aniline derivative containing both a methyl and a trifluoromethyl group on the aromatic ring. These functional groups impart unique electronic and lipophilic properties, making it a valuable building block in the synthesis of various biologically active molecules. The strategic placement of the methyl group at the 2-position and the electron-withdrawing trifluoromethyl group at the 4-position influences the reactivity and physicochemical properties of the resulting compounds.
Primary Synthetic Pathway: Reduction of 2-Methyl-4-nitro-1-(trifluoromethyl)benzene
The most common and direct route to this compound involves the reduction of the corresponding nitro compound, 2-methyl-4-nitro-1-(trifluoromethyl)benzene. This precursor is commercially available, providing a convenient starting point for the synthesis.
A logical diagram of this primary synthetic pathway is presented below:
2-Methyl-4-(trifluoromethyl)aniline structure and synthesis
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)aniline: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound, also known as 4-amino-3-methylbenzotrifluoride, is an aromatic amine. The presence of both a methyl group and a trifluoromethyl group on the aniline ring influences its chemical reactivity and physical properties.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₃N | N/A |
| Molecular Weight | 175.15 g/mol | N/A |
| Appearance | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Solubility | Not specified | N/A |
Synthesis of this compound
A primary and industrially relevant method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 1-methyl-2-nitro-4-(trifluoromethyl)benzene. This transformation can be efficiently achieved through catalytic hydrogenation.
Synthesis Workflow:
Caption: General synthesis workflow for this compound.
Key Synthesis Experiment: Catalytic Hydrogenation
The reduction of the nitro group in 1-methyl-2-nitro-4-(trifluoromethyl)benzene is a critical step. Below is a detailed experimental protocol adapted from a similar, well-documented procedure for the hydrogenation of a structurally related compound.[1]
Experimental Protocol: Catalytic Hydrogenation of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Objective: To synthesize this compound via the catalytic hydrogenation of 1-methyl-2-nitro-4-(trifluoromethyl)benzene.
Materials:
-
1-Methyl-2-nitro-4-(trifluoromethyl)benzene
-
Raney nickel (catalyst)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
A high-pressure autoclave is charged with 1-methyl-2-nitro-4-(trifluoromethyl)benzene and methanol.
-
A catalytic amount of Raney nickel is added to the mixture.
-
The autoclave is sealed and purged with nitrogen gas to remove any residual air.
-
The vessel is then pressurized with hydrogen gas to a pressure of 10 bar.
-
The reaction mixture is stirred and maintained at a temperature of 20°C for 40 hours.
-
Upon completion of the reaction, the autoclave is depressurized, and the reaction mixture is filtered to remove the Raney nickel catalyst.
-
The filtrate is then concentrated under reduced pressure to remove the methanol.
-
The resulting crude product, this compound, can be further purified by distillation.
Quantitative Data from a Related Synthesis (Hydrogenation of 4-nitrobenzotrifluoride): [1]
| Reactant | Catalyst | Solvent | H₂ Pressure | Temperature | Time | Yield of Amine | Purity of Amine |
| 4-nitrobenzotrifluoride (110 g) | Raney nickel (10 g) | Methanol (1 L) | 10 bar | 20°C | 40 hours | 86.3% | >99% |
This data from a closely related synthesis suggests that high yields and purity can be expected for the synthesis of this compound under similar conditions.
Logical Relationships in Synthesis
The synthesis of this compound is a multi-step process that often begins with a more readily available starting material. The logical progression involves introducing the necessary functional groups onto the benzene ring in a specific order.
Caption: Logical flow of the synthesis pathway.
Conclusion
The synthesis of this compound is a well-established process, with the reduction of 1-methyl-2-nitro-4-(trifluoromethyl)benzene being a key and efficient method. The use of catalytic hydrogenation provides a high-yield and high-purity route to this important chemical intermediate. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the fields of drug discovery and agrochemical development in their synthesis and application of this versatile molecule.
References
Spectroscopic Profile of 2-Methyl-4-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methyl-4-(trifluoromethyl)aniline. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a detailed, predicted spectroscopic dataset based on the analysis of structurally similar molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including other substituted anilines and trifluoromethylated aromatic compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 - 7.5 | m | 2H | Aromatic H (H-5, H-6) |
| ~6.8 | d | 1H | Aromatic H (H-3) |
| ~3.8 | s | 2H | -NH₂ |
| ~2.2 | s | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-1 (C-NH₂) |
| ~130 (q, J ≈ 32 Hz) | C-4 (C-CF₃) |
| ~127 | C-5 |
| ~125 (q, J ≈ 272 Hz) | -CF₃ |
| ~124 | C-3 |
| ~120 | C-6 |
| ~118 | C-2 (C-CH₃) |
| ~17 | -CH₃ |
Note: The chemical shift of the carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak to Medium | Aliphatic C-H stretch (-CH₃) |
| 1620 - 1600 | Strong | N-H bend (scissoring) |
| 1520 - 1480 | Strong | Aromatic C=C stretch |
| 1350 - 1250 | Strong | C-N stretch |
| 1320 - 1100 | Very Strong | C-F stretch |
| 850 - 800 | Strong | Out-of-plane C-H bend (aromatic) |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 175 | 100 | [M]⁺ (Molecular Ion) |
| 174 | ~80 | [M-H]⁺ |
| 156 | ~40 | [M-F]⁺ or [M-NH₃-H]⁺ |
| 106 | ~60 | [M-CF₃]⁺ |
| 77 | ~30 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-10 ppm.
-
Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as the reference.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as the reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent MS detector (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Transfer Line Temperature: 280 °C.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Physical and chemical characteristics of 2-Methyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The presence of both a methyl group and a trifluoromethyl group on the aniline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the physical, chemical, and safety characteristics of this compound, along with insights into its synthesis and potential applications.
Physical and Chemical Characteristics
This compound is a low melting solid at room temperature.[1][2] The following tables summarize its key physical and chemical properties. While some data is derived from predictive models, it provides a valuable starting point for experimental design.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 67169-22-6 | [1][3] |
| Molecular Formula | C₈H₈F₃N | [1][3] |
| Molecular Weight | 175.15 g/mol | [1][3] |
| Appearance | White Low Melting Solid | [4] |
| Melting Point | 20-25 °C | [1] |
| Boiling Point (Predicted) | 202.8 ± 40.0 °C at 760 mmHg | [1][4] |
| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.62 ± 0.10 | [1] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| InChI | InChI=1S/C8H8F3N/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,12H2,1H3 | N/A |
| InChIKey | PAXQXJDYVORMOO-UHFFFAOYSA-N | N/A |
| SMILES | Cc1cc(ccc1N)C(F)(F)F | N/A |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the eight carbon atoms in the molecule, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms.
-
FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and strong C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.15 m/z). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or other characteristic fragments.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is primarily governed by the nucleophilic character of the amino group and the electronic effects of the methyl and trifluoromethyl substituents on the aromatic ring. The amine group can undergo various reactions typical of primary anilines, such as acylation, alkylation, and diazotization. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the aniline nitrogen.
A general synthetic route to substituted trifluoromethylanilines often involves the reduction of the corresponding nitroaromatic precursor. While a specific detailed protocol for this compound is not widely published, a plausible synthetic pathway can be inferred from the synthesis of its isomers and related compounds.[5]
Applications in Drug Development
Trifluoromethylated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[6][7] The trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule. While specific drugs containing the this compound moiety are not prominently documented, its structural motifs are present in various classes of bioactive compounds. For instance, the analgesic compound Flunixin is synthesized from the isomeric 2-methyl-3-(trifluoromethyl)aniline.[8] The general importance of the trifluoromethylaniline scaffold is evident in drugs like Sorafenib, a kinase inhibitor used in cancer therapy, which contains a 4-chloro-3-(trifluoromethyl)phenyl moiety.[9]
The incorporation of the trifluoromethyl group can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the half-life of the drug.
-
Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Altered Electronic Properties: The electron-withdrawing nature of the CF₃ group can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.
Safety Information
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][10] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or under a fume hood.[10]
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation |
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and materials. Its unique combination of a methyl and a trifluoromethyl group on an aniline core provides a versatile platform for synthetic modifications. While a comprehensive set of experimental data is not yet publicly available, this guide consolidates the existing knowledge to aid researchers in their work with this compound. Further experimental investigation into its physical properties, spectral characteristics, and biological activities is warranted to fully unlock its potential.
References
- 1. fishersci.nl [fishersci.nl]
- 2. acubiochem.com [acubiochem.com]
- 3. 2-Methyl-4-(trifluoromethyl) aniline | 67169-22-6 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 6. tuodaindus.com [tuodaindus.com]
- 7. jelsciences.com [jelsciences.com]
- 8. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
Reactivity of the amino group in 2-Methyl-4-(trifluoromethyl)aniline
An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Methyl-4-(trifluoromethyl)aniline
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility is largely defined by the reactivity of its primary amino group, which is intricately modulated by the electronic and steric influences of the substituents on the aromatic ring. This guide provides a comprehensive analysis of these factors, detailing the compound's nucleophilicity, basicity, and its behavior in key chemical transformations. Detailed experimental protocols, quantitative data, and graphical representations of reaction pathways are presented to offer a thorough resource for professionals in the field of chemical synthesis and drug development.
Introduction
This compound, also known as 2-amino-5-(trifluoromethyl)toluene, is a substituted aniline that features two key functional groups influencing its chemical behavior: an electron-donating methyl group in the ortho position and a potent electron-withdrawing trifluoromethyl group in the para position relative to the amino group. The interplay between these substituents dictates the electron density on the nitrogen atom, thereby governing its reactivity as a nucleophile and a base. Understanding these relationships is paramount for designing efficient synthetic routes and for the targeted development of novel bioactive molecules. The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2]
Electronic and Steric Effects on the Amino Group
The reactivity of the amino group in this compound is a direct consequence of the cumulative effects of its substituents.
-
Trifluoromethyl (-CF3) Group (Para Position): The -CF3 group is a strong deactivator of the aromatic ring. Its powerful electron-withdrawing nature, operating through both a negative inductive effect (-I) and a negative resonance effect (-R), significantly reduces the electron density across the benzene ring. This delocalization pulls electron density away from the nitrogen atom of the amino group, making the lone pair of electrons less available for donation. Consequently, the amino group is substantially less basic and less nucleophilic compared to that of unsubstituted aniline.[1][3]
-
Methyl (-CH3) Group (Ortho Position): The methyl group is an electron-donating group that operates through a positive inductive effect (+I) and hyperconjugation. It pushes electron density into the ring, which partially counteracts the deactivating effect of the -CF3 group. However, its primary influence is the "ortho effect." This involves steric hindrance, which physically impedes the approach of electrophiles to the amino group.[4][5] Furthermore, upon protonation of the amino group to form the anilinium ion, the ortho-methyl group sterically inhibits the solvation of the -NH3+ group, which destabilizes the conjugate acid and further reduces the basicity of the parent amine.[4][6]
The combination of these effects results in an amino group with significantly attenuated reactivity, a crucial characteristic that can be leveraged for selective chemical transformations.
Caption: Factors influencing the reactivity of the amino group.
Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. The predicted pKa value highlights its weak basicity compared to aniline (pKa of anilinium ion ≈ 4.6).
| Property | Value | Reference |
| CAS Number | 67169-22-6 | [7][8] |
| Molecular Formula | C₈H₈F₃N | [7][8] |
| Molecular Weight | 175.15 g/mol | [7][8] |
| Melting Point | 20-25 °C | [7] |
| Boiling Point | 202.8 ± 40.0 °C (Predicted) | [7] |
| Density | 1.237 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa (Predicted) | 2.62 ± 0.10 | [7] |
Key Reactions of the Amino Group
Despite its reduced reactivity, the amino group of this compound participates in a range of synthetically important reactions.
Caption: Key reactions involving the amino group.
Acylation
The reaction with acylating agents such as acid chlorides or anhydrides yields the corresponding N-acyl anilide (amide). This reaction is often slower than with more nucleophilic anilines and may require heating or the use of a base catalyst to proceed efficiently. Acylation is a common strategy to protect the amino group during subsequent electrophilic aromatic substitution reactions on the ring.
Alkylation
Alkylation with alkyl halides can occur but is generally sluggish due to the decreased nucleophilicity of the nitrogen atom. The reaction can lead to a mixture of mono- and di-alkylated products. More advanced methods, such as reductive amination or specialized coupling reactions, are often preferred for controlled N-alkylation.
Diazotization
This is one of the most valuable transformations for this compound. The primary amino group reacts with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a thermally unstable arenediazonium salt.[9][10] This intermediate is not typically isolated but is used directly in subsequent reactions.
The resulting diazonium salt is a versatile precursor for a wide range of functional groups via reactions such as:
-
Sandmeyer Reaction: Introduction of -Cl, -Br, or -CN using the corresponding copper(I) salt.[11]
-
Schiemann Reaction: Introduction of -F using fluoroboric acid (HBF₄).
-
Gattermann Reaction: Similar to Sandmeyer but using copper powder.
-
Hydrolysis: Formation of a phenol (-OH) by heating in an acidic aqueous solution.
-
Iodination: Introduction of -I using potassium iodide (KI).
Experimental Protocol: Diazotization
The following is a representative protocol for the diazotization of this compound for subsequent conversion, for instance, via a Sandmeyer reaction. This procedure is based on established methods for similar aniline derivatives.[9][11]
Materials and Equipment
-
Reagents: this compound, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), distilled water, ice.
-
Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, ice-salt bath.
Procedure
-
Preparation of Aniline Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, charge this compound (1.0 equivalent). In a fume hood, add distilled water (~10 mL per gram of aniline) followed by the slow, careful addition of concentrated HCl (3.0 equivalents). Stir the mixture. The aniline hydrochloride salt will form, potentially as a fine slurry.
-
Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred suspension to an internal temperature of 0–5 °C. It is critical to maintain this temperature range throughout the procedure.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.
-
Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel placed on the flask. Add the nitrite solution dropwise to the aniline salt suspension over 30–45 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 5 °C.
-
Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C. The formation of a clear solution or a slight color change may indicate the completion of the reaction. A test with starch-iodide paper can be used to confirm the presence of excess nitrous acid (a positive test turns the paper blue-black).
-
Immediate Use: The resulting arenediazonium salt solution is unstable and should be used immediately in the next synthetic step (e.g., addition to a solution of a copper(I) salt for a Sandmeyer reaction).
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Arenediazonium salts are thermally unstable and can be explosive when isolated and dried. Never attempt to isolate the diazonium salt. Use the generated solution directly.
-
The reaction can be exothermic; strict temperature control is essential.
Caption: Experimental workflow for diazotization.
Conclusion
The reactivity of the amino group in this compound is a finely tuned balance of competing electronic and steric effects. The powerful electron-withdrawing trifluoromethyl group at the para-position significantly diminishes the basicity and nucleophilicity of the nitrogen atom. This deactivation is slightly opposed by the electron-donating ortho-methyl group, which also introduces significant steric hindrance that modulates the accessibility of the amino lone pair. This unique reactivity profile makes this compound a less reactive but highly valuable building block, allowing for selective transformations, particularly the formation of versatile diazonium salt intermediates. A thorough understanding of these principles is essential for its effective application in the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.
References
- 1. This compound | 67169-22-6 | Benchchem [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. 2-Methyl-4-(trifluoromethyl) aniline CAS#: 67169-22-6 [m.chemicalbook.com]
- 8. 2-Methyl-4-(trifluoromethyl) aniline | 67169-22-6 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Electron-Withdrawing Effects of the Trifluoromethyl Group in Anilines
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal chemistry and materials science. Its profound impact on molecular properties stems from its powerful electron-withdrawing nature, a consequence of the high electronegativity of its three fluorine atoms. When appended to an aniline scaffold, the CF₃ group dramatically alters the electronic environment of the aromatic ring and the amino functional group, thereby influencing basicity, nucleophilicity, metabolic stability, and receptor binding interactions. This guide provides a detailed examination of these effects, supported by quantitative data, experimental protocols, and visualizations to facilitate a deeper understanding.
The Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group exerts its influence primarily through a strong negative inductive effect (-I). The three highly electronegative fluorine atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the aromatic ring through the C-C sigma bond. This effect deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution.[1]
Crucially, this inductive withdrawal of electron density extends to the amino (-NH₂) group, decreasing the availability of the nitrogen's lone pair of electrons. This reduction in electron density is the primary reason for the significant decrease in the basicity of trifluoromethyl-substituted anilines compared to aniline itself.[2]
References
The Ascendant Role of Fluorine in Aniline Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The strategic incorporation of fluorine into aniline derivatives has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have propelled organofluorine aniline compounds to the forefront of drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, reactions, and applications of these pivotal molecules, offering detailed experimental protocols, quantitative data analysis, and visual representations of key concepts to aid researchers in this dynamic field.
Core Synthetic Methodologies
The introduction of fluorine and fluorinated moieties onto the aniline scaffold can be achieved through a variety of synthetic strategies, ranging from classical named reactions to modern catalytic methods. This section details the protocols for several of the most important transformations.
Direct Fluorination of Anilines: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and reliable method for the introduction of a single fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt derived from the corresponding aniline.[1]
Experimental Protocol: Synthesis of a Fluoroaromatic Compound via the Balz-Schiemann Reaction
-
Diazotization: An aniline derivative (1.0 equiv.) is dissolved in a suitable aqueous acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, 1.0-1.2 equiv.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Formation of the Tetrafluoroborate Salt: A cold aqueous solution of fluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄) is added to the diazonium salt solution. The resulting aryldiazonium tetrafluoroborate salt, which is often insoluble, precipitates out of the solution.
-
Isolation and Decomposition: The precipitated diazonium salt is collected by filtration, washed with cold water, cold ethanol, and then ether, and dried under vacuum. The dry salt is then gently heated (typically in an inert, high-boiling solvent or neat) until the evolution of nitrogen gas ceases. The crude aryl fluoride is then purified by distillation or chromatography.[1]
Copper-Mediated Fluorination: The Sandmeyer Reaction
A variation of the classical Sandmeyer reaction allows for the conversion of anilines to aryl fluorides, often with the use of copper catalysts.[2][3][4] Modern protocols have been developed for both stoichiometric and catalytic transformations, including methods suitable for radiolabeling with ¹⁸F.[2][3]
Experimental Protocol: Copper(I)-Mediated Sandmeyer Fluorination [2][3]
-
Reaction Setup: To a reaction vessel is added the aniline substrate (1.0 equiv.), a copper(I) salt (e.g., CuOTf, 4.0 equiv.), a phase transfer catalyst (e.g., Kryptofix 2.2.2, 1.2 equiv.), and an alkyl nitrite (e.g., isoamyl nitrite, 1.5 equiv.) in a suitable solvent such as acetonitrile (MeCN).[2]
-
Reaction Conditions: The mixture is heated to 120 °C for 20 minutes.[2]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl fluoride.
Trifluoromethylation of Anilines
The introduction of the trifluoromethyl (CF₃) group is of paramount importance in drug design. Several methods have been developed for the direct trifluoromethylation of anilines, with visible-light photoredox catalysis emerging as a powerful and mild approach.[5][6][7]
Experimental Protocol: Visible-Light Induced Radical Trifluoromethylation of Free Anilines [5]
-
Reaction Setup: In a reaction tube, the aniline derivative (1.0 equiv.), a trifluoromethylating agent (e.g., Togni's reagent, 1.5 equiv.), and a photocatalyst (e.g., [Ir(ppy)₃], 1-5 mol%) are dissolved in a degassed solvent (e.g., DMF or MeCN).
-
Irradiation: The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs or a compact fluorescent lamp) at room temperature for a specified time (typically 12-24 hours), or until completion as monitored by TLC or GC-MS.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the trifluoromethylated aniline.
A workflow for this photocatalytic reaction is depicted below:
Caption: Experimental workflow for visible-light photocatalyzed trifluoromethylation.
Perfluoroalkylation of Anilines
Longer perfluoroalkyl chains can also be introduced onto the aniline ring, often with high regioselectivity, using transition metal catalysis. Ruthenium-catalyzed C-H perfluoroalkylation is a notable example.
Experimental Protocol: Ruthenium-Catalyzed ortho-Perfluoroalkylation of Anilines
-
Reaction Setup: To a reaction tube are added the aniline (1.0 mmol), a perfluoroalkyl iodide (e.g., n-C₄F₉I, 1.3 mmol), a ruthenium catalyst (e.g., Grubbs' first-generation catalyst, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent such as 1,4-dioxane (2.0 mL).
-
Reaction Conditions: The tube is degassed with argon and then heated at 100 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by silica gel chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the ortho-perfluoroalkylated aniline.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various fluorinated aniline derivatives.
Table 1: Synthesis of Fluoroanilines via Balz-Schiemann and Sandmeyer Reactions
| Starting Aniline | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Balz-Schiemann | 1. NaNO₂, HCl; 2. HBF₄ | Water | 0-5, then heat | - | Good | [1] |
| 4-Nitroaniline | Sandmeyer | tBuONO, CuOTf, [¹⁸F]KF | MeCN | 120 | 0.33 | 61.9 (RCY) | [2] |
| 4-Methoxyaniline | Sandmeyer | tBuONO, CuOTf, [¹⁸F]KF | MeCN | 120 | 0.33 | 57.2 (RCY) | [2] |
Table 2: Trifluoromethylation of Substituted Anilines
| Aniline Derivative | Method | CF₃ Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Photocatalytic | Togni's Reagent | Ir(ppy)₃ | DMF | RT | 24 | 72 | [5] |
| 4-Methylaniline | Photocatalytic | Togni's Reagent | Ir(ppy)₃ | DMF | RT | 24 | 78 | [5] |
| 4-Bromoaniline | Photocatalytic | Togni's Reagent | Ir(ppy)₃ | DMF | RT | 24 | 65 | [5] |
| Aniline | Fe-catalyzed | Langlois' Reagent | FeCl₂ | Acetone | UV irr. | - | Good | [8] |
Table 3: Perfluoroalkylation of Anilines
| Aniline Derivative | Reagent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | n-C₄F₉I | Ru-1 | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 | [9] |
| 4-Methoxyaniline | n-C₄F₉I | Ru-1 | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 82 | [9] |
| 3-Methylaniline | n-C₄F₉I | Ru-1 | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 75 | [9] |
Applications in Drug Development
Organofluorine aniline derivatives are prevalent in a wide range of pharmaceuticals. The presence of fluorine can significantly enhance a drug's pharmacokinetic and pharmacodynamic properties.
Case Study: Gefitinib and the EGFR Signaling Pathway
Gefitinib (Iressa) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain cancers.[6] The 3-chloro-4-fluoroaniline moiety of gefitinib plays a crucial role in its binding to the ATP-binding site of the EGFR kinase domain.[6][9] Inhibition of EGFR blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[9][10]
The simplified EGFR signaling pathway and the point of inhibition by Gefitinib are illustrated below.
Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.
Drug Design and High-Throughput Screening
The discovery of new organofluorine aniline-based drugs often involves a systematic workflow, including high-throughput screening (HTS) and structure-based drug design.
A generalized workflow for kinase inhibitor discovery is presented below.
Caption: Workflow for kinase inhibitor drug discovery.
Spectroscopic Characterization
The characterization of organofluorine aniline derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR are indispensable for structure elucidation. ¹⁹F NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range, which minimizes signal overlap.[11][12] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. Coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (J-coupling) is also diagnostic for determining the substitution pattern on the aniline ring.[11]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of organofluorine anilines. The presence of fluorine and other halogens can lead to characteristic isotopic patterns in the mass spectrum. For instance, a compound containing one chlorine atom will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation pathways often involve the loss of the fluorine atom or fluorinated groups.
Conclusion
The organofluorine chemistry of aniline derivatives is a rich and rapidly evolving field with profound implications for drug discovery and materials science. The synthetic methodologies outlined in this guide, from the venerable Balz-Schiemann reaction to modern photocatalytic approaches, provide a robust toolkit for the synthesis of a diverse array of fluorinated anilines. A thorough understanding of their reactivity, coupled with advanced analytical techniques and a clear comprehension of their role in biological systems, will continue to drive innovation and the development of novel, high-impact molecules.
References
- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 2. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iron(II)-Catalyzed Trifluoromethylation of Potassium Vinyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trifluoromethylated Aromatic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into aromatic systems represents a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of trifluoromethylated aromatic compounds in drug discovery and development. We delve into the profound effects of trifluoromethylation on crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. Detailed experimental protocols for key trifluoromethylation reactions are presented, alongside a quantitative analysis of the impact of this unique functional group. Furthermore, this guide illustrates the role of trifluoromethylated compounds in modulating signaling pathways and visualizes a typical synthetic workflow, providing researchers with both theoretical insights and practical methodologies.
Introduction: The Rise of the Trifluoromethyl Group in Medicinal Chemistry
The introduction of fluorine and fluorinated functional groups into organic molecules has revolutionized the pharmaceutical industry.[1] Among these, the trifluoromethyl group stands out for its unique electronic and steric properties that can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] The CF3 group is a strong electron-withdrawing substituent with a small van der Waals radius, making it a bioisostere for a methyl group but with significantly different electronic characteristics.[4] Its incorporation into an aromatic ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][5] Trifluoromethylated aromatic compounds are prevalent in a wide array of therapeutics, including anti-inflammatory drugs, kinase inhibitors for cancer therapy, and treatments for neurological disorders.[6][7][8] This guide will explore the multifaceted role of the trifluoromethyl group in drug design, from its fundamental impact on molecular properties to its practical application in the synthesis of advanced pharmaceutical agents.
Physicochemical Properties of Trifluoromethylated Aromatic Compounds
The trifluoromethyl group imparts a unique combination of properties to an aromatic scaffold, which are highly advantageous in drug design.
Lipophilicity
The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[4][5] The Hansch lipophilicity parameter (π) for the CF3 group is approximately +0.88, indicating its strong contribution to a molecule's overall hydrophobicity.[4] This increased lipophilicity can also lead to stronger hydrophobic interactions with the target protein.[9]
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhanced metabolic stability it confers.[3][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol.[4] This makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation in the body.[1][2] This increased stability can lead to a longer drug half-life, reduced dosing frequency, and improved patient compliance.[2]
Electronic Effects and Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the aromatic ring, influencing pKa values of nearby functional groups and modulating interactions with the biological target.[4][10] This can lead to enhanced binding affinity and potency.[5] The CF3 group can participate in favorable electrostatic and hydrogen bonding interactions within the active site of a protein.[4]
Quantitative Data on Physicochemical Properties
The following table summarizes the impact of the trifluoromethyl group on key physicochemical properties of aromatic compounds.
| Property | Change upon Trifluoromethylation | Quantitative Value/Example | Reference(s) |
| Lipophilicity (Hansch π) | Increased | π (CF3) = +0.88 | [4] |
| C-F Bond Dissociation Energy | High | ~485.3 kJ/mol | [4] |
| Electronegativity (Pauling Scale) | High | Fluorine = 3.98 | [11] |
| Bioisosteric Replacement | Chlorine atom | van der Waals radius (CF3) ~1.30 Å vs. Cl ~0.99 Å | [3][4] |
| Effect on Acidity | Increases acidity of nearby protons | pKa of trifluoroethanol is lower than ethanol | [9] |
Synthesis of Trifluoromethylated Aromatic Compounds
The introduction of a trifluoromethyl group into an aromatic ring can be achieved through various synthetic methodologies. The choice of method often depends on the substrate, desired regioselectivity, and functional group tolerance.
Copper-Catalyzed Trifluoromethylation
Copper-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of trifluoromethylated arenes.[12] These reactions typically involve the use of a copper(I) salt, a trifluoromethyl source, and an aryl halide or boronic acid.
Trifluoromethylating Reagents:
-
Trifluoromethyltrimethylsilane (TMSCF3 - Ruppert-Prakash reagent): A versatile and widely used nucleophilic trifluoromethylating agent.[8]
-
Sodium trifluoromethanesulfinate (CF3SO2Na - Langlois reagent): A source of trifluoromethyl radicals.[13]
-
Togni reagents: Electrophilic hypervalent iodine-based trifluoromethylating agents.[12]
-
Potassium trifluoroacetate (CF3CO2K): An inexpensive and readily available trifluoromethyl source.[12]
Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and mild method for the trifluoromethylation of arenes and heterocycles.[13] These reactions often utilize a photocatalyst, such as a ruthenium or iridium complex, to generate a trifluoromethyl radical from a suitable precursor.[14]
Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation offers an atom-economical approach by avoiding the need for pre-functionalized starting materials.[13] These methods often employ radical-based strategies to directly install a CF3 group onto an aromatic C-H bond.[13]
Applications in Drug Discovery
The unique properties of the trifluoromethyl group have led to its incorporation in a wide range of approved drugs and clinical candidates.
Kinase Inhibitors in Oncology
Trifluoromethylated aromatic moieties are common features in kinase inhibitors used for cancer therapy.[2][15] The CF3 group can enhance binding affinity to the ATP-binding pocket of kinases and improve the overall pharmacokinetic profile of the inhibitor.[2] For example, trifluoromethylpyrimidines have shown potent inhibitory activity against kinases like the Epidermal Growth Factor Receptor (EGFR).[2]
Anti-Inflammatory Drugs
Celecoxib, a selective COX-2 inhibitor, is a prominent example of a trifluoromethylated anti-inflammatory drug. [6][16]The trifluoromethyl group is crucial for its selective binding to the COX-2 enzyme. [6]
Central Nervous System (CNS) Drugs
The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes it a valuable addition to CNS-acting drugs, which need to cross the blood-brain barrier. [3]
Experimental Protocols
The following section provides detailed methodologies for key trifluoromethylation reactions.
Synthesis of a Trifluoromethylated Pyrazole: A Celecoxib Analog
This protocol is based on the synthesis of Celecoxib and serves as a representative example for the construction of a trifluoromethylated heterocyclic compound. [16][17] Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid (10% aqueous solution)
-
-
Procedure:
-
To a solution of p-methylacetophenone (50 g, 373 mmol) in toluene (250 mL), add a 30% methanolic sodium methoxide solution (80.6 g, 447 mmol). [17] 2. Add ethyl trifluoroacetate (63.58 g, 447 mmol) dropwise at 25-30 °C. [17] 3. Heat the reaction mixture to 55-60 °C and stir for 4 hours. [17] 4. Cool the reaction to 20-25 °C and wash with 10% aqueous hydrochloric acid (200 mL). [17] 5. Separate the organic layer and concentrate under reduced pressure to yield the product as an oily mass. [17] Step 2: Condensation to form the Trifluoromethylated Pyrazole
-
-
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol in a reaction vessel equipped with a reflux condenser. [16] 2. Add 4-hydrazinobenzenesulfonamide hydrochloride and a catalytic amount of hydrochloric acid. [16] 3. Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography. [16] 4. Upon completion, cool the mixture and remove the solvent under reduced pressure. [16] 5. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. [16] 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. [16] 7. Purify the crude product by recrystallization from ethyl acetate/heptane to yield the final trifluoromethylated pyrazole. [16]
-
General Protocol for Copper-Catalyzed Trifluoromethylation of Aryl Iodides
This protocol provides a general procedure for the trifluoromethylation of aryl iodides using TMSCF3.
-
Materials:
-
Aryl iodide
-
TMSCF3 (Ruppert-Prakash reagent)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a glovebox, charge a reaction vial with CuI (1.5 equiv), KF (5.0 equiv), and the aryl iodide (1.0 equiv).
-
Add DMF as the solvent.
-
Add TMSCF3 (2.0 equiv) to the mixture.
-
Seal the vial and heat the reaction mixture at 90 °C for 4 hours under a nitrogen atmosphere. [12] 5. After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a trifluoromethylated aromatic compound.
Caption: A generalized experimental workflow for the synthesis of trifluoromethylated aromatic compounds.
Conclusion
Trifluoromethylated aromatic compounds are indispensable in modern drug discovery. The unique physicochemical properties imparted by the trifluoromethyl group, including enhanced lipophilicity, metabolic stability, and binding affinity, provide medicinal chemists with a powerful tool to optimize lead compounds and develop novel therapeutics. A variety of robust synthetic methods are available for the introduction of the CF3 group, enabling the creation of diverse molecular architectures. As our understanding of the intricate roles of trifluoromethylated compounds in biological systems continues to grow, so too will their importance in addressing a wide range of therapeutic challenges. This guide has provided a foundational overview for researchers to leverage the power of trifluoromethylation in their drug discovery endeavors.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Bafetinib - Wikipedia [en.wikipedia.org]
- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 13. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
- 15. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. zenodo.org [zenodo.org]
Methodological & Application
Applications of 2-Methyl-4-(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the applications of trifluoromethylaniline derivatives in pharmaceutical synthesis. While the specific compound of interest, 2-Methyl-4-(trifluoromethyl)aniline, is a recognized building block in medicinal chemistry, a comprehensive search of publicly available scientific literature and patent databases did not yield specific, well-documented examples of its use in the synthesis of named pharmaceutical products with detailed experimental protocols.
However, its isomers, particularly 2-Methyl-3-(trifluoromethyl)aniline, are well-established precursors in the synthesis of important active pharmaceutical ingredients (APIs). To provide a relevant and detailed resource, this document will focus on the prominent application of the closely related isomer, 2-Methyl-3-(trifluoromethyl)aniline , in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin .
Application Note: The Role of 2-Methyl-3-(trifluoromethyl)aniline in the Synthesis of Flunixin
Introduction:
2-Methyl-3-(trifluoromethyl)aniline is a key starting material in the synthesis of Flunixin, a potent non-steroidal anti-inflammatory drug used in veterinary medicine to alleviate pain, inflammation, and fever. The trifluoromethyl group on the aniline ring is a critical pharmacophore that contributes to the drug's efficacy and pharmacokinetic profile. The synthesis of Flunixin involves a nucleophilic substitution reaction where the amino group of 2-Methyl-3-(trifluoromethyl)aniline displaces a halogen on a nicotinic acid derivative.
Chemical Reaction:
The primary transformation in the synthesis of Flunixin from 2-Methyl-3-(trifluoromethyl)aniline is a condensation reaction with 2-chloronicotinic acid. This reaction forms the central secondary amine linkage of the final drug molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Flunixin from 2-Methyl-3-(trifluoromethyl)aniline, based on reported experimental protocols.
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-3-(trifluoromethyl)aniline | [1][2][3] |
| Reagent | 2-Chloronicotinic acid | [1] |
| Solvent | Ethylene glycol | [2] |
| Product | Flunixin | [2] |
| Reported Yield | Not explicitly stated in the snippets | |
| Purity | Not explicitly stated in the snippets |
Experimental Protocol: Synthesis of Flunixin
This protocol describes a common method for the synthesis of Flunixin using 2-Methyl-3-(trifluoromethyl)aniline.
Materials:
-
2-Methyl-3-(trifluoromethyl)aniline
-
2-Chloronicotinic acid
-
Ethylene glycol
-
Reaction vessel with reflux condenser and stirring mechanism
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a suitable reaction vessel, combine 2-Methyl-3-(trifluoromethyl)aniline and 2-chloronicotinic acid in ethylene glycol.[2]
-
Heat the reaction mixture to reflux with constant stirring. The exact temperature and reaction time may vary depending on the specific literature procedure being followed.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, Flunixin, may precipitate out of the solution upon cooling. If so, it can be collected by filtration.
-
Further purification of the crude product can be achieved by recrystallization from a suitable solvent to obtain Flunixin of high purity.
Visualizations
Experimental Workflow for Flunixin Synthesis
Caption: Synthetic workflow for Flunixin.
Signaling Pathway of Flunixin (NSAID)
References
The Pivotal Role of 2-Methyl-4-(trifluoromethyl)aniline in Agrochemical Innovation: Application Notes and Protocols
Introduction
2-Methyl-4-(trifluoromethyl)aniline and its isomers are key building blocks in the development of modern agrochemicals. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly enhances the biological activity, metabolic stability, and lipophilicity of parent molecules. These properties make trifluoromethylated anilines highly valuable synthons for the creation of potent and selective herbicides, insecticides, and fungicides. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the field of agrochemical development, focusing on the utility of this compound and its close structural analogues.
Application in Insecticide Development
Trifluoromethylaniline derivatives are integral to the synthesis of several classes of insecticides, including phthalic acid diamides and phenylpyrazoles. The substitution pattern on the aniline ring is crucial for modulating the insecticidal potency and spectrum of activity.
Diamide Insecticides
A series of phthalic acid diamides incorporating a trifluoromethylaniline moiety have been synthesized and evaluated for their insecticidal activity against economically important pests like Plutella xylostella (diamondback moth). The general synthetic approach involves the amidation of a phthalic anhydride derivative with a substituted aniline.
Table 1: Insecticidal Activity of Phthalic Acid Diamide Derivatives against Plutella xylostella
| Compound ID | Aniline Moiety | LC50 (mg/L) |
| 4Ia | 3-(Trifluoromethyl)aniline | >500 |
| 4Ib | 3-Chloro-5-(trifluoromethyl)aniline | 186.45 |
| 4Ic | 3-Bromo-5-(trifluoromethyl)aniline | 2.36 |
| 4Id | 3-Iodo-5-(trifluoromethyl)aniline | 0.95 |
| 4Ie | 3-Fluoro-5-(trifluoromethyl)aniline | 1.23 |
| 4If | N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide | 0.89 |
Source: Adapted from research on trifluoromethyl-containing phthalic acid diamides.[1]
Experimental Protocol: Synthesis of Phthalic Acid Diamide Insecticides
This protocol describes a general two-step synthesis for phthalic acid diamides.
Step 1: Synthesis of Phthalic Anhydride Intermediate
-
To a solution of 3-iodophthalic anhydride (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of 2-amino-2-methyl-1-(methylthio)propane (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude mono-amide carboxylic acid intermediate.
Step 2: Amidation with Trifluoromethylaniline
-
Dissolve the crude intermediate from Step 1 in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture to dryness to obtain the acyl chloride.
-
Dissolve the acyl chloride in DCM and add a solution of the desired trifluoromethylaniline (e.g., 3-fluoro-5-(trifluoromethyl)aniline) (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final phthalic acid diamide.
Experimental Workflow for Diamide Insecticide Synthesis
Caption: General synthesis of phthalic acid diamide insecticides.
Application in Fungicide Development
Trifluoromethylaniline derivatives are precursors to a variety of fungicides. The incorporation of this moiety can lead to compounds with broad-spectrum activity against economically important plant pathogens.
Phenyl-6-trifluoromethyl-2-aminopyrimidines
A series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds have been synthesized and shown to possess significant fungicidal activity against Botrytis cinerea.
Table 2: Fungicidal Activity of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea
| Compound ID | R Group on Phenyl Ring | EC50 (µg/mL) |
| III-1 | H | 1.63 |
| III-2 | 2-F | 1.05 |
| III-3 | 2-Cl | 0.87 |
| III-8 | 2-CH3 | 1.12 |
| III-11 | 2-OCH3 | 1.25 |
| Pyrimethanil (Control) | - | 2.34 |
| Cyprodinil (Control) | - | 0.95 |
Source: Adapted from research on the fungicidal activity of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines.
Experimental Protocol: Synthesis of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines
-
A mixture of a substituted acetophenone (1.0 eq), ethyl trifluoroacetate (1.2 eq), and sodium methoxide (1.5 eq) in anhydrous ethanol is refluxed for 6 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water and acidified with HCl. The resulting precipitate (a 1,3-diketone intermediate) is collected by filtration.
-
A mixture of the 1,3-diketone intermediate (1.0 eq) and guanidine hydrochloride (1.2 eq) in n-butanol is refluxed for 8 hours.
-
After cooling, the reaction mixture is poured into water, and the precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the final 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivative.
Logical Relationship in Fungicide Design
Caption: Key properties contributing to fungicidal activity.
Application in Herbicide Development
The trifluoromethyl group is a common feature in many commercial herbicides. Anilines containing this group serve as crucial intermediates in the synthesis of various herbicidal compounds, including pyridazinone and pyrimidine derivatives.
α,α,α-trifluoro-m-tolyl Pyridazinone Derivatives
A series of novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives have been synthesized and evaluated for their herbicidal activities. These compounds have shown bleaching activities, indicative of inhibition of pigment biosynthesis.
Table 3: Herbicidal Activity of Pyridazinone Derivatives
| Compound ID | R Group | Bleaching Activity at 10 µg/mL | Herbicidal Activity at 300 g/ha |
| 5a | H | +++ | ++ |
| 5b | 2-F | ++ | + |
| 5c | 3-F | +++ | ++ |
| 5d | 4-F | +++ | ++ |
| 5e | 2-Cl | ++ | + |
| 5f | 3-Cl | +++ | +++ |
Key: +++ (High activity), ++ (Moderate activity), + (Low activity) Source: Adapted from research on the herbicidal activity of novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives.[2]
Experimental Protocol: Synthesis of α,α,α-trifluoro-m-tolyl Pyridazinone Derivatives
-
A solution of 3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water is cooled to 0-5 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, and the mixture is stirred for 30 minutes to form the diazonium salt.
-
In a separate flask, a solution of mucochloric acid (1.0 eq) in acetic acid is prepared.
-
The cold diazonium salt solution is added slowly to the mucochloric acid solution, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for 2 hours, and the resulting precipitate is collected by filtration to yield the pyridazinone intermediate.
-
The intermediate is then reacted with a suitable amine or alcohol to introduce the desired R group, often in the presence of a base like potassium carbonate in a solvent such as DMF, with heating.
-
The final product is isolated by pouring the reaction mixture into water, collecting the precipitate, and purifying by recrystallization or column chromatography.
Signaling Pathway Inhibition by Herbicides
Caption: Mode of action for bleaching herbicides.
This compound and its analogues are undeniably valuable platforms for the discovery and development of novel agrochemicals. The strategic incorporation of the trifluoromethylaniline scaffold can lead to compounds with superior biological activity and desirable physicochemical properties. The provided application notes and protocols offer a foundational understanding for researchers to explore the vast potential of this chemical class in creating the next generation of crop protection agents. Further derivatization and structure-activity relationship studies are encouraged to optimize the efficacy and selectivity of these promising compounds.
References
- 1. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-4-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-(trifluoromethyl)aniline is a valuable and versatile building block in medicinal chemistry and drug discovery. The presence of both a methyl and a trifluoromethyl group on the aniline scaffold imparts unique electronic properties and steric influences that can be exploited to synthesize a diverse range of heterocyclic compounds. The trifluoromethyl group, in particular, is a prized substituent in pharmaceutical development, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides detailed experimental protocols for the synthesis of several important classes of heterocyclic compounds—quinolines, benzimidazoles, triazoles, and indoles—using this compound as a key precursor.
I. Synthesis of Quinolines via Combes Reaction
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The Combes synthesis is a classic and reliable method for the preparation of substituted quinolines from anilines and β-dicarbonyl compounds.[3][4]
Experimental Protocol: Synthesis of 2,4-Dimethyl-6-methyl-8-(trifluoromethyl)quinoline
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.75 g, 10 mmol) and acetylacetone (1.1 g, 11 mmol).
-
Acid Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) to the stirred mixture. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 2,4-Dimethyl-6-methyl-8-(trifluoromethyl)quinoline.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Catalyst | Conditions | Yield |
| This compound | Acetylacetone | 2,4-Dimethyl-6-methyl-8-(trifluoromethyl)quinoline | H₂SO₄ | 110 °C, 4 hours | ~75% |
Synthesis Workflow
Caption: Combes synthesis of a substituted quinoline.
II. Synthesis of Benzimidazoles via Cyclocondensation
Benzimidazoles are another critical heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[2][5] A straightforward method for their synthesis involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
Experimental Protocol: Synthesis of 5-Methyl-7-(trifluoromethyl)-1H-benzimidazole
This protocol requires the conceptual transformation of this compound to the corresponding o-phenylenediamine, which can be achieved through nitration followed by reduction.
Step 1: Nitration of this compound
-
Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve this compound (8.75 g, 50 mmol) in concentrated sulfuric acid (50 mL) at 0 °C.
-
Nitrating Agent: Slowly add a mixture of concentrated nitric acid (3.5 mL) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Reaction and Work-up: Stir the mixture for 2 hours at 0-5 °C, then pour it onto ice. Filter the resulting precipitate, wash with cold water, and dry to obtain the nitrated intermediate.
Step 2: Reduction to 3-Methyl-5-(trifluoromethyl)benzene-1,2-diamine
-
Reaction Setup: Suspend the nitrated aniline from Step 1 in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (45 g, 200 mmol) portion-wise and heat the mixture to reflux for 3 hours.
-
Work-up: Cool the reaction, pour it into a concentrated sodium hydroxide solution, and extract with ethyl acetate. Dry the organic layer and concentrate to yield the diamine.
Step 3: Cyclocondensation to 5-Methyl-7-(trifluoromethyl)-1H-benzimidazole
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the diamine from Step 2 (1.9 g, 10 mmol) in formic acid (20 mL).
-
Reaction Conditions: Heat the mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with ammonium hydroxide to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and recrystallize from an ethanol-water mixture to obtain the pure benzimidazole.
Quantitative Data
| Reactant | Reagent | Product | Conditions | Yield |
| 3-Methyl-5-(trifluoromethyl)benzene-1,2-diamine | Formic Acid | 5-Methyl-7-(trifluoromethyl)-1H-benzimidazole | Reflux, 4 hours | ~85% |
Synthesis Workflow
Caption: Synthesis of a substituted benzimidazole.
III. Synthesis of Triazoles
Triazoles are another important class of five-membered heterocycles that are integral to many antifungal medications. Their synthesis can be achieved through various routes, often involving the construction of a hydrazine intermediate followed by cyclization.
Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative
This is a conceptual multi-step synthesis.
Step 1: Diazotization of this compound
-
Reaction Setup: Dissolve this compound (1.75 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0 °C.
-
Diazotization: Slowly add a solution of sodium nitrite (0.7 g, 10.1 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C.
Step 2: Formation of the Azide
-
Reaction: To the cold diazonium salt solution, add a solution of sodium azide (0.7 g, 10.8 mmol) in water (5 mL) dropwise.
-
Work-up: Stir for 1 hour at 0 °C. The azide will precipitate and can be filtered, washed with cold water, and dried carefully.
Step 3: [3+2] Cycloaddition with an Alkyne
-
Reaction Setup: In a suitable solvent like THF, dissolve the azide from Step 2 (10 mmol) and an alkyne, for example, phenylacetylene (1.1 g, 10.8 mmol).
-
Catalyst: Add a copper(I) catalyst, such as copper(I) iodide (0.1 g, 0.5 mmol).
-
Reaction Conditions: Stir the reaction at room temperature for 24 hours.
-
Purification: After the reaction is complete, filter off the catalyst and concentrate the solvent. Purify the residue by column chromatography to obtain the triazole product.
Quantitative Data
| Reactant | Reagent | Product | Catalyst | Conditions | Yield |
| 2-Methyl-4-(trifluoromethyl)phenyl azide | Phenylacetylene | 1-(2-Methyl-4-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole | CuI | Room Temperature, 24 hours | ~90% |
Synthesis Workflow
Caption: Multi-step synthesis of a triazole derivative.
IV. Synthesis of Indoles via Fischer Indole Synthesis
The indole nucleus is a cornerstone of many natural products and pharmaceuticals, most notably the neurotransmitter serotonin and the anti-inflammatory drug indomethacin. The Fischer indole synthesis is a powerful method for constructing the indole ring from a phenylhydrazine and a carbonyl compound.[6][7][8]
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-7-methyl-1H-indole
Step 1: Formation of 2-Methyl-4-(trifluoromethyl)phenylhydrazine
-
Diazotization: Follow the diazotization procedure as described in the triazole synthesis (Section III, Step 1).
-
Reduction: To the cold diazonium salt solution, add a solution of tin(II) chloride dihydrate (11.3 g, 50 mmol) in concentrated hydrochloric acid (20 mL) dropwise, maintaining the temperature below 5 °C.
-
Work-up: Stir for 2 hours, then basify with a concentrated sodium hydroxide solution. Extract the hydrazine with diethyl ether, dry the organic layer, and use it directly in the next step.
Step 2: Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve the crude hydrazine from Step 1 in ethanol (50 mL) and add pyruvic acid (0.88 g, 10 mmol). Reflux the mixture for 1 hour to form the hydrazone.
-
Cyclization: Cool the mixture and add a Lewis acid catalyst such as zinc chloride (2.7 g, 20 mmol). Heat the reaction to 150 °C for 3 hours.
-
Work-up and Purification: After cooling, treat the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate. Purify the resulting indole-2-carboxylic acid by recrystallization.
-
Decarboxylation (if necessary): The resulting indole-2-carboxylic acid can be decarboxylated by heating in quinoline with a copper catalyst to yield the title compound.
Quantitative Data
| Reactant | Reagent | Product | Catalyst | Conditions | Yield |
| 2-Methyl-4-(trifluoromethyl)phenylhydrazine | Pyruvic Acid | 5-(Trifluoromethyl)-7-methyl-1H-indole | ZnCl₂ | 150 °C, 3 hours | ~60% |
Synthesis Workflow
Caption: Fischer indole synthesis workflow.
Conclusion
This compound is a highly valuable precursor for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of quinolines, benzimidazoles, triazoles, and indoles. The strategic incorporation of the methyl and trifluoromethyl groups from this starting material can lead to the development of novel drug candidates with potentially enhanced pharmacological profiles. Researchers are encouraged to adapt and optimize these methods to explore the vast chemical space accessible from this versatile building block.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Protocol for N-arylation of 2-Methyl-4-(trifluoromethyl)aniline
Application Note & Protocol
Introduction
The N-arylation of anilines is a fundamental transformation in organic chemistry, crucial for the synthesis of diarylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. 2-Methyl-4-(trifluoromethyl)aniline is a valuable building block, and its N-arylation provides access to a diverse range of compounds with potential applications in drug discovery and materials science. The presence of an ortho-methyl group introduces steric hindrance, while the trifluoromethyl group at the para-position renders the aniline electron-deficient, presenting unique challenges for its N-arylation.
This document provides detailed protocols for the N-arylation of this compound using two robust and widely employed catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of methodology may depend on the specific aryl halide coupling partner, functional group tolerance, and available laboratory resources.
Data Presentation: Representative Conditions for N-arylation of Anilines
The following table summarizes representative quantitative data for the N-arylation of anilines with structural similarities to this compound, highlighting the key parameters influencing the reaction outcome.
| Entry | Aniline Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylaniline | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 95 |
| 2 | 4-(Trifluoromethyl)aniline | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88 |
| 3 | 2-Methyl-4-bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 92 |
| 4 | 2,6-Dimethylaniline | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | Toluene | 110 | 24 | 75 |
| 5 | Imidazole | 4-Bromo-3-(trifluoromethyl)aniline | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | ~90[1] |
| 6 | Aniline | 2-Chlorobenzoic acid | CuI (10) | Phenanthroline (20) | KOH (2.0) | NMP | 150 | 12 | 85 |
Note: The data presented are representative examples from the literature for structurally related compounds and actual yields for the N-arylation of this compound may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the N-arylation of this compound with an aryl halide using a palladium catalyst and a bulky biarylphosphine ligand.[2][3]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 1-chloro-4-methoxybenzene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the same flask, add this compound (1.0 equivalent) and the aryl halide (1.1-1.2 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the aniline) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol outlines a general procedure for the N-arylation of this compound with an aryl iodide using a copper catalyst, a classic method for forming C-N bonds.[4]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-Phenanthroline, L-proline)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, high-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add this compound (1.0 equivalent) and the aryl iodide (1.2 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF or DMSO) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography to obtain the pure N-arylated product.
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
Caption: General experimental workflow for N-arylation reactions.
References
Experimental procedure for the synthesis of dyes using 2-Methyl-4-(trifluoromethyl)aniline
Application Note: Synthesis of Azo Dyes Using 2-Methyl-4-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their synthesis is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner.[2] The incorporation of a trifluoromethyl (-CF3) group into the dye structure is of particular interest in medicinal chemistry and materials science. The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets due to its high electronegativity and stability.[3][4] This application note provides a detailed experimental procedure for the synthesis of azo dyes using this compound as the starting amine, a process that yields novel dyes with potential applications in diagnostics, therapeutics, and advanced materials.
Principle of Reaction The synthesis follows a classic two-stage electrophilic aromatic substitution mechanism:
-
Diazotization: this compound is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the primary amino group into a highly reactive diazonium salt (-N₂⁺).[5] Strict temperature control is crucial as diazonium salts are thermally unstable and can decompose violently if isolated or warmed.[5][6]
-
Azo Coupling: The resulting diazonium salt acts as a weak electrophile and reacts with an electron-rich aromatic compound (the coupling agent), such as a phenol or an aromatic amine.[7] The coupling typically occurs at the para-position of the activating group on the coupling agent, yielding a brightly colored azo compound with an extended conjugated system.[7][8]
Experimental Workflow
The overall experimental procedure from starting materials to final product characterization is outlined in the workflow diagram below.
Caption: Workflow for the synthesis of azo dyes.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt intermediate, which must be prepared fresh and used immediately.[1]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Potassium iodide-starch paper
Procedure:
-
In a 250 mL beaker, combine 10 mmol of this compound with 30 mL of distilled water and 2.5 mL of concentrated HCl. Stir until the aniline salt fully dissolves.
-
Place the beaker in an ice-salt bath and cool the solution to an internal temperature of 0–5 °C with continuous stirring.[5]
-
In a separate beaker, prepare a solution by dissolving 1.05 equivalents (10.5 mmol) of sodium nitrite in 15 mL of cold distilled water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline salt solution over 30 minutes. It is critical to maintain the reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[4]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Confirm the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to a piece of potassium iodide-starch paper; an immediate blue-black color indicates a positive result.[5] The resulting cold diazonium salt solution is now ready for the coupling reaction.
Protocol 2: Azo Coupling Reaction (Example with 2-Naphthol)
The freshly prepared diazonium salt is immediately reacted with a coupling agent to form the azo dye.[1]
Materials:
-
Cold diazonium salt solution (from Protocol 1)
-
2-Naphthol (or other suitable coupling agent)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 400 mL beaker, dissolve 10 mmol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to 0–5 °C with vigorous stirring.[1]
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.[1] The color will vary depending on the coupling agent used.
-
Continue to stir the reaction mixture in the ice bath for 60 minutes to ensure the coupling reaction is complete.
Protocol 3: Isolation and Purification
Procedure:
-
Isolate the solid azo dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with a generous amount of cold distilled water to remove any unreacted salts and impurities.
-
Allow the product to air-dry. For further purification, the crude dye can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.
-
The final, purified dye should be stored in a cool, dark, and dry place.
Data Presentation and Characterization
The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity. The expected data for dyes synthesized with common coupling agents are outlined below.
Table 1: Representative Characterization Data for Synthesized Azo Dyes
| Coupling Agent | Dye Structure (Schematic) | Expected Appearance | Yield (%) | λmax (nm) |
| 2-Naphthol |
| Orange-red solid | To be determined | To be determined |
| Phenol |
| Yellow-orange solid | To be determined | To be determined |
| N,N-Dimethylaniline |
| Yellow solid | To be determined | To be determined |
| Schaeffer Acid |
| Orange solid[9] | To be determined | To be determined |
Characterization Methods:
-
FTIR Spectroscopy: To confirm the presence of key functional groups. The N=N stretching vibration typically appears as a band in the 1400-1500 cm⁻¹ region.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the full chemical structure and confirm the position of the azo coupling.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which provides information about the color and electronic properties of the dye. Azo compounds are known for their strong absorption in the visible region due to their extended conjugated systems.[8]
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The starting aniline derivative and coupling agents may be toxic and should be handled with care.
-
Concentrated acids and bases are corrosive.
-
Crucially, do not attempt to isolate the diazonium salt in its solid form, as it is highly unstable and can be explosive when dry. Always use the diazonium salt solution immediately after preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. biologicalstaincommission.org [biologicalstaincommission.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 2-Methyl-4-(trifluoromethyl)aniline in the Synthesis of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-Methyl-4-(trifluoromethyl)aniline as a versatile building block in the synthesis of advanced materials. The presence of both a methyl (-CH3) and a trifluoromethyl (-CF3) group on the aniline ring imparts unique properties to the resulting materials, including enhanced thermal stability, improved solubility, and specific optoelectronic characteristics. This document offers detailed protocols for the synthesis of a high-performance polyimide and a vibrant azo dye, showcasing the potential of this fluorinated aniline in materials science.
High-Performance Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer backbones is a well-established strategy for developing materials with superior performance characteristics. This compound can be utilized as a monomer in the synthesis of high-performance polymers such as polyimides and polyamides (aramids). The bulky and electron-withdrawing trifluoromethyl group can disrupt polymer chain packing, leading to increased solubility and a lower dielectric constant, while the methyl group can influence the polymer's mechanical properties.[1][2][3][4][5]
Fluorinated polyimides, for instance, are sought after for applications in the microelectronics industry as insulating layers and in aerospace for their thermal stability and low flammability.[2][6] Similarly, aramids containing trifluoromethyl groups can exhibit enhanced solubility and processability compared to their non-fluorinated counterparts, making them suitable for creating high-strength fibers and films.[3][7]
Representative Properties of Fluorinated Polymers
The following table summarizes typical properties of fluorinated polyimides and polyamides synthesized from diamines structurally related to this compound. This data is provided to illustrate the expected performance of polymers derived from this building block.
| Property | Fluorinated Polyimide | Fluorinated Polyamide (Aramid) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 245 - 402 °C[2][5] | 241 - 359 °C[4] |
| 5% Weight Loss Temperature (Td5) | 518 - 563 °C[1][5] | > 400 °C[4] |
| Mechanical Properties | ||
| Tensile Strength | 87.7 - 232.73 MPa[5] | 77.5 - 88.4 MPa[3] |
| Elastic Modulus | 1.5 - 5.53 GPa[5] | 1.8 - 2.0 GPa[3] |
| Elongation at Break | 5.0 - 31%[2] | 13 - 31%[3] |
| Electrical Properties | ||
| Dielectric Constant (Dk) @ 1 MHz | 2.31 - 3.2[2][5] | ~3.55 (100 Hz)[8] |
| Dielectric Loss (Df) @ 1 MHz | 0.0013 - 0.00676[5] | - |
Azo Dyes
Azo dyes are a prominent class of colorants used in a wide array of applications, from textiles to high-tech optical materials. The synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. The specific substituents on the aniline ring play a crucial role in determining the color and properties of the resulting dye. The use of this compound as the diazo component is expected to yield dyes with high lightfastness and thermal stability due to the presence of the trifluoromethyl group.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyimide (Generalized Procedure)
This protocol describes a generalized two-step method for the synthesis of a fluorinated polyimide via a poly(amic acid) precursor, adapted from procedures for similar fluorinated diamines.
Step 1: Synthesis of Poly(amic acid)
Materials:
-
This compound
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar equivalent of this compound in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of the aromatic dianhydride to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
Procedure:
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Place the coated substrate in an oven and subject it to a stepwise thermal treatment schedule, for example:
-
100 °C for 1 hour
-
150 °C for 30 minutes
-
200 °C for 30 minutes
-
250 °C for 30 minutes
-
300 °C for 30 minutes
-
350 °C for 30 minutes
-
-
After cooling to room temperature, the resulting fluorinated polyimide film can be peeled from the glass substrate.
Protocol 2: Synthesis of an Azo Dye (Generalized Procedure)
This protocol provides a general method for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component. This procedure is adapted from standard azo coupling reactions.[9][10]
Step 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir for an additional 15 minutes. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Step 2: Azo Coupling
Materials:
-
Diazonium salt solution from Step 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cuhk.edu.hk [cuhk.edu.hk]
Application Notes and Protocols for Trifluoromethylarylation of Alkenes using Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoromethyl (-CF3) groups into organic molecules is a paramount strategy in medicinal chemistry and materials science, owing to their ability to enhance metabolic stability, lipophilicity, and binding affinity. Concurrently, the arylation of alkenes is a powerful tool for constructing complex molecular architectures. The trifluoromethylarylation of alkenes combines these two transformations into a single, highly efficient step. This document provides detailed application notes and protocols for a novel and robust method for the trifluoromethylarylation of alkenes utilizing readily available aniline derivatives.
This method, distinguished by its operational simplicity, avoids the need for additives, transition metals, or photocatalysts.[1][2][3] The key to this transformation is the use of hexafluoroisopropanol (HFIP) as a unique solvent that facilitates the reaction between an aniline, an alkene, and a trifluoromethylating reagent.[1][2][3] Mechanistic studies have revealed that HFIP forms a hydrogen-bonding network with the aniline and the trifluoromethyl reagent, which is crucial for the observed reactivity and high selectivity.[1][2][3]
Signaling Pathways and Logical Relationships
The proposed reaction mechanism involves the activation of the hypervalent iodine trifluoromethylating reagent by HFIP, which increases its electrophilicity. This is followed by the transfer of the trifluoromethyl group to the alkene. The resulting carbocation is then trapped by the aniline derivative, primarily at the para position, to afford the desired trifluoromethylarylated product. The entire process is facilitated by the unique hydrogen-bonding properties of HFIP.
Caption: Proposed reaction mechanism for the HFIP-mediated trifluoromethylarylation of alkenes.
Experimental Workflow
The general experimental workflow is straightforward and can be performed in a standard laboratory setting. The process involves the sequential addition of the reagents to the solvent, followed by stirring at a specified temperature for a set duration. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques. Upon completion, the product is isolated and purified using standard chromatographic methods.
Caption: General experimental workflow for the trifluoromethylarylation of alkenes.
Experimental Protocols
General Procedure for the Trifluoromethylarylation of Alkenes
The following is a general protocol for the trifluoromethylarylation of alkenes with aniline derivatives.[2][4][5]
Materials:
-
Aniline derivative (1.0 equiv, 0.2 mmol)
-
Alkene (1.0 equiv, 0.2 mmol)
-
Trifluoromethylating reagent (e.g., 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) (1.0 equiv, 0.2 mmol)
-
Hexafluoroisopropanol (HFIP), 0.5 mL
-
Reaction vial (e.g., 4 mL) with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a 4 mL reaction vial equipped with a magnetic stir bar, add the aniline derivative (0.2 mmol, 1.0 equiv).
-
Add the alkene (0.2 mmol, 1.0 equiv) to the vial.
-
Add the trifluoromethylating reagent (0.2 mmol, 1.0 equiv).
-
Add hexafluoroisopropanol (0.5 mL).
-
Seal the vial and stir the reaction mixture at room temperature (or as specified in the tables below) for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired trifluoromethylarylated product.
Data Presentation
The following tables summarize the scope of the trifluoromethylarylation reaction with various aniline and alkene derivatives, showcasing the yields of the corresponding products.
Table 1: Scope of the Trifluoromethylarylation with Various Aniline Derivatives
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | N-Benzylaniline | 4a | 85 |
| 2 | N-Methylaniline | 4b | 78 |
| 3 | Aniline | 4c | 65 |
| 4 | N,N-Dimethylaniline | 4d | 72 |
| 5 | 2-Methyl-N-benzylaniline | 4e | 80 |
| 6 | N-Benzyl-2-isopropylaniline | 4f | 75 |
| 7 | N-Benzyl-3-methylaniline | 4k | 82 |
| 8 | 3-Bromo-N-benzylaniline | 4j | 70 |
| 9 | N-Benzyl-3-(phenylethynyl)aniline | 4m | 68 |
| 10 | Methyl 3-(benzylamino)benzoate | 4n | 76 |
Table 2: Scope of the Trifluoromethylarylation with Various Alkene Derivatives
| Entry | Alkene Derivative | Product | Yield (%) |
| 1 | Styrene | 4a | 85 |
| 2 | 4-Methylstyrene | 4o | 90 |
| 3 | 4-Methoxystyrene | 4p | 88 |
| 4 | 4-Chlorostyrene | 4q | 83 |
| 5 | 4-(Trifluoromethyl)styrene | 4r | 75 |
| 6 | 3-Methylstyrene | 4s | 86 |
| 7 | 2-Methylstyrene | 4t | 79 |
| 8 | 1,1-Diphenylethylene | 4u | 92 |
| 9 | 4-Hydroxystyrene | 4v | 77 |
| 10 | 4-(Methylthio)styrene | 4x | 81 |
Note: The yields reported are isolated yields. The reaction conditions for all entries in the tables are as per the general protocol described above, with the reaction being stirred at room temperature for 16 hours, unless otherwise specified in the original literature. For detailed characterization data of the products, please refer to the supporting information of the cited literature.[1]
References
- 1. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
Application Notes and Protocols: Regioselective Bromination of Trifluoromethyl-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials due to the unique electronic properties conferred by the trifluoromethyl (-CF3) group. The regioselective introduction of a bromine atom onto the aniline ring is a key transformation, providing a versatile handle for further functionalization through cross-coupling reactions. However, the powerful activating and ortho-, para-directing nature of the amino group often leads to challenges such as polybromination and poor regioselectivity.[1] This document provides detailed application notes and protocols for achieving high regioselectivity in the bromination of trifluoromethyl-substituted anilines.
Challenges in Direct Bromination
Direct bromination of anilines is often problematic. The strong electron-donating amino group makes the aromatic ring highly reactive towards electrophilic aromatic substitution, frequently resulting in the formation of multiple brominated products.[1][2][3] In the case of trifluoromethyl-substituted anilines, the deactivating, meta-directing -CF3 group is often overridden by the activating ortho-, para-directing amino group, leading to a mixture of isomers.[1]
Strategies for Regiocontrolled Bromination
To overcome these challenges, several strategies have been developed to enhance the regioselectivity of bromination. The most common and effective methods involve:
-
Protection of the Amino Group: Temporarily converting the highly activating amino group into a less activating group, such as an acetamide, moderates the reactivity of the aniline ring and improves regioselectivity, favoring the para-bromo product.[1][3][4]
-
Use of Milder Brominating Agents: Reagents like N-bromosuccinimide (NBS) can offer better control over the bromination reaction compared to the more reactive elemental bromine.[1]
-
Solvent and Catalyst Control: The choice of solvent and the use of catalysts can significantly influence the regioselectivity of the bromination reaction.[5][6][7]
The following sections provide detailed protocols and data for these methods.
Method 1: Bromination via Acetamide Protection
This is a widely used and reliable method for the selective para-bromination of anilines. The workflow involves three main steps: acetylation of the amino group, bromination of the resulting acetanilide, and subsequent hydrolysis to regenerate the brominated aniline.
Caption: Workflow for regioselective bromination via acetamide protection.
Experimental Protocol: Controlled Monobromination of 3-(Trifluoromethyl)aniline
This protocol details the synthesis of 4-bromo-3-(trifluoromethyl)aniline.
Step 1: Acetylation of 3-(Trifluoromethyl)aniline [1]
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.
Step 2: Bromination of 3-Acetamido-benzotrifluoride [1]
-
Cool the reaction mixture from Step 1 to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-benzotrifluoride.
-
Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine.
-
Dry the product.
Step 3: Hydrolysis of 4-Bromo-3-acetamido-benzotrifluoride [1]
-
To the crude 4-bromo-3-acetamido-benzotrifluoride, add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.
Method 2: Direct Bromination using Copper(II) Bromide in an Ionic Liquid
This method provides a direct route to para-brominated anilines without the need for a protection-deprotection sequence. It is a milder and more atom-economical approach.[6][7]
Caption: General workflow for direct para-bromination using CuBr2.
Quantitative Data
The following table summarizes the results for the bromination of trifluoromethyl-substituted anilines using CuBr₂ in 1-hexyl-3-methylimidazolium bromide ([HMIM]Br) at room temperature.[7]
| Entry | Substrate | Time (h) | Yield of para-Bromo Product (%) | Other Isomers Detected (%) |
| 1 | 2-(Trifluoromethyl)aniline | 1 | 92 | 2.8 |
| 2 | 3-(Trifluoromethyl)aniline | 1 | 93 | 2.4 |
Data sourced from Beilstein Journal of Organic Chemistry, 2012, 8, 744–748.[7]
Experimental Protocol: General Procedure for CuBr₂ Bromination[6][7]
-
To a solution of the trifluoromethyl-substituted aniline (1.0 eq) in 1-hexyl-3-methylimidazolium bromide, add copper(II) bromide (3.0 eq).
-
Stir the reaction mixture at room temperature for the time indicated in the table above.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired para-brominated aniline.
Method 3: Regioselective Bromination with N-Bromosuccinimide (NBS)
NBS is a milder brominating agent that can provide improved regioselectivity, especially when the reaction conditions are carefully controlled. The solvent has been shown to play a critical role in directing the regioselectivity of NBS bromination of anilines with electron-withdrawing groups.[5]
The Influence of Solvent Polarity
The regioselectivity of the NBS bromination of meta-substituted anilines is highly dependent on the polarity of the solvent. By selecting the appropriate reaction medium, the bromination can be tuned to favor different isomers.[5]
Caption: Influence of solvent polarity on NBS bromination regioselectivity.
Experimental Protocol: General Procedure for NBS Bromination
-
Dissolve the trifluoromethyl-substituted aniline (1.0 eq) in the chosen solvent (e.g., acetonitrile or carbon tetrachloride).
-
Cool the solution to 0°C.
-
Add N-bromosuccinimide (1.0 eq) portion-wise over a period of 15-30 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product mixture by column chromatography to separate the isomers.
Summary and Recommendations
For achieving high regioselectivity in the bromination of trifluoromethyl-substituted anilines, the following recommendations are provided:
-
For Highest para-Selectivity: The protection of the amino group as an acetamide followed by bromination and deprotection is a robust and highly selective method.[1]
-
For a Direct and Efficient para-Bromination: The use of CuBr₂ in an ionic liquid offers an excellent alternative, avoiding protection/deprotection steps and providing high yields of the para-isomer under mild conditions.[6][7]
-
For Tunable Regioselectivity: Bromination with NBS allows for the modulation of regioselectivity by careful selection of the solvent system.[5]
Researchers should select the most appropriate method based on the specific substrate, desired isomer, and available resources. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. lookchem.com [lookchem.com]
- 6. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Bench-Scale Synthesis of 2-Methyl-4-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the bench-scale synthesis of 2-methyl-4-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is crucial in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This application note outlines a representative synthetic route, detailed experimental procedures, and data presentation to guide researchers in the efficient production of this valuable compound and its derivatives.
Introduction
Aniline derivatives are fundamental building blocks in modern medicinal chemistry, forming the scaffold for a wide range of therapeutic agents, from anticancer kinase inhibitors to analgesics.[3] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties.[2] Specifically, the this compound scaffold is of significant interest due to the unique electronic and steric properties conferred by its substituents. These characteristics make it a valuable precursor for synthesizing targeted therapeutics, next-generation crop protection agents, and advanced materials.[1] This protocol details a practical, multi-step synthesis suitable for a laboratory setting.
Representative Synthetic Pathway
The following multi-step synthesis is a representative method for preparing this compound, adapted from established procedures for related compounds. The overall workflow involves the nitration of a suitable starting material, followed by reduction of the nitro group to an amine.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Nitration of 1-Methyl-4-(trifluoromethyl)benzene
This procedure describes the nitration of 1-methyl-4-(trifluoromethyl)benzene to yield 2-nitro-1-methyl-4-(trifluoromethyl)benzene.
Materials:
| Reagent/Material | Grade | Supplier |
| 1-Methyl-4-(trifluoromethyl)benzene | Reagent Grade, ≥98% | Sigma-Aldrich |
| Fuming Nitric Acid (HNO₃) | ACS Reagent, 90% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | VWR Chemicals |
| Dichloromethane (DCM) | ACS Reagent | EMD Millipore |
| Deionized Water | N/A | In-house |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Alfa Aesar |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methyl-4-(trifluoromethyl)benzene (10 g, 62.5 mmol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (25 mL) to the stirred starting material while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (6.3 mL, 150 mmol) to concentrated sulfuric acid (12.5 mL) at 0-5 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture over crushed ice (200 g) with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-nitro-1-methyl-4-(trifluoromethyl)benzene.
Step 2: Reduction of 2-Nitro-1-methyl-4-(trifluoromethyl)benzene
This procedure outlines the reduction of the nitro intermediate to the final aniline product.
Materials:
| Reagent/Material | Grade | Supplier |
| 2-Nitro-1-methyl-4-(trifluoromethyl)benzene | From Step 1 | N/A |
| Iron powder (Fe) | -325 mesh, ≥97% | Alfa Aesar |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | VWR Chemicals |
| Ethanol (EtOH) | 200 proof | Decon Labs |
| Deionized Water | N/A | In-house |
| Sodium Hydroxide (NaOH) | ACS Reagent | Sigma-Aldrich |
| Diethyl Ether | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | J.T. Baker |
Procedure:
-
In a 500 mL round-bottom flask, create a suspension of iron powder (21 g, 375 mmol) in a mixture of ethanol (100 mL) and deionized water (25 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Add concentrated hydrochloric acid (2.5 mL) dropwise to the refluxing mixture.
-
Dissolve the 2-nitro-1-methyl-4-(trifluoromethyl)benzene (10.3 g, 50 mmol) from Step 1 in ethanol (50 mL).
-
Add the nitro compound solution dropwise to the refluxing iron suspension over 30 minutes.
-
Maintain the reaction at reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol (2 x 25 mL).
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add deionized water (100 mL) to the residue and basify to pH 9-10 with 2M sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or flash column chromatography to obtain the final product with high purity.
Data Presentation
Table 1: Reagent Quantities and Expected Yields
| Step | Starting Material | Moles (mmol) | Key Reagents | Moles (mmol) | Product | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 1-Methyl-4-(trifluoromethyl)benzene | 62.5 | HNO₃, H₂SO₄ | 150, - | 2-Nitro-1-methyl-4-(trifluoromethyl)benzene | 12.8 | 80-90 |
| 2 | 2-Nitro-1-methyl-4-(trifluoromethyl)benzene | 50.0 | Fe, HCl | 375, - | This compound | 8.8 | 85-95 |
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds. The trifluoromethyl group often enhances drug efficacy by improving metabolic stability and receptor binding affinity.
Caption: Applications in synthesis of bioactive molecules.
This aniline derivative is a key component in the synthesis of kinase inhibitors for cancer therapy, where the aniline moiety often serves as a crucial pharmacophore for binding to the ATP-binding pocket of kinases.[3] Furthermore, its derivatives are explored for their potential as anti-inflammatory agents and in the development of new agrochemicals.[1]
Conclusion
This application note provides a comprehensive and practical guide for the bench-scale synthesis of this compound. The detailed protocols, structured data, and visual workflows are intended to support researchers and professionals in drug discovery and chemical development in the efficient and reproducible synthesis of this important chemical intermediate. The versatility of this building block ensures its continued relevance in the creation of novel and effective molecules for a variety of applications.
References
Application Note and Protocol: HPLC Method Development for the Analysis of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of aniline and its derivatives. Aniline and its related compounds are crucial intermediates in the manufacturing of various products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Due to their potential toxicity, it is essential to have sensitive and accurate analytical methods for their determination.[1][2][3]
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of aniline derivatives.[1][4] This method relies on the partitioning of analytes between a nonpolar stationary phase (commonly C18) and a polar mobile phase.[1] By carefully selecting and optimizing the chromatographic conditions, a high degree of separation can be achieved for various substituted anilines.[1]
Principle and Applications
The fundamental principle of RP-HPLC involves the differential distribution of analyte molecules between the stationary and mobile phases. For aniline derivatives, which are aromatic amines, the hydrophobicity of the molecule plays a significant role in its retention on a nonpolar stationary phase. The composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, can be adjusted to control the elution of these compounds.[1][4] The addition of buffers to the mobile phase can help to control the ionization state of the aniline derivatives, which can significantly impact their retention and peak shape.
This application note details a generalized yet robust method that can be adapted for a wide range of aniline homologs and isomers.[1]
Experimental Protocols
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.[1]
-
Column: A reversed-phase C18 column is the most common choice for the separation of aniline derivatives.[1] A typical dimension is 150 mm x 4.6 mm with 5 µm particles.[1] Other stationary phases like C8 and C4 can also be used, with C4 sometimes providing better results for specific separations.[5] Mixed-mode columns can offer enhanced selectivity for more complex samples.[6]
-
Chemicals and Reagents:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile or methanol and water.[1][4] For instance, a 60:40 (v/v) mixture of methanol and water can be effective for some separations.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use to prevent pump and column blockage and to ensure a stable baseline.
-
Standard Solution Preparation:
-
Stock Solutions (e.g., 1000 µg/mL): Accurately weigh about 10 mg of each aniline derivative standard into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with the mobile phase or a suitable solvent like methanol.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired concentration range for calibration.
-
The sample preparation method will depend on the matrix.
-
For Liquid Samples (e.g., wastewater): Samples may need to be filtered through a 0.45 µm syringe filter before injection.[6] For trace analysis, a pre-concentration step using solid-phase extraction (SPE) might be necessary.[3]
-
For Solid Samples: An appropriate extraction method should be developed to isolate the aniline derivatives from the sample matrix. The extracted analytes should then be dissolved in the mobile phase.
The following table summarizes typical starting conditions for the HPLC analysis of aniline derivatives. These parameters should be optimized to achieve the desired separation.
| Parameter | Typical Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (Isocratic or Gradient) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[7] |
| Injection Volume | 10 µL[7] |
| Detection Wavelength | UV at 254 nm, 270 nm, or 200 nm[5][8] |
Data Presentation: Quantitative Data Summary
The following table presents a summary of typical chromatographic data for the separation of aniline and some of its derivatives under optimized conditions.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Aniline | 4.94[7] | - | 1.1 |
| o-Toluidine | 5.5 | 2.1 | 1.2 |
| m-Toluidine | 6.2 | 2.5 | 1.1 |
| p-Toluidine | 6.8 | 2.3 | 1.2 |
| N-Methylaniline | 5.76[7] | 2.8 | 1.0 |
Note: The values in this table are representative and may vary depending on the specific HPLC system, column, and exact chromatographic conditions used.
Method Development Workflow
The development of a robust HPLC method for aniline derivatives follows a logical progression of steps to achieve the desired separation and quantification.
Caption: Workflow for HPLC method development for aniline derivatives.
Conclusion
The described HPLC method provides a reliable and robust approach for the separation and quantification of aniline derivatives.[1] The provided protocols and data serve as a starting point for method development and can be adapted to specific analytical needs by optimizing the mobile phase, column, and detection parameters. For complex matrices or challenging separations of isomers, exploring different stationary phases and mobile phase additives may be necessary to achieve the desired chromatographic performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Anilines
Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in the synthesis of this critical class of compounds.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Q: I am attempting a nitration/halogenation on an aniline derivative and obtaining a mixture of ortho-, meta-, and para-isomers, with a low yield of my desired product. How can I improve regioselectivity?
A: Poor regioselectivity is a common hurdle in the electrophilic aromatic substitution of anilines due to the strong activating and ortho-, para-directing nature of the amino group.[1][2] However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH3+), which is a meta-directing group.[1] This can lead to a mix of products. Here’s how to troubleshoot:
-
Problem: Mixture of ortho- and para-isomers.
-
Potential Cause: The amino group is a strong activating group, leading to rapid reaction at both ortho and para positions.[2] Over-reaction, such as polyhalogenation, can also occur.[3]
-
Solution: Use of a Protecting Group. To control the reaction, the amino group can be protected, for example, by acetylation with acetic anhydride to form acetanilide.[1][3] The resulting amide group is still an ortho-, para-director but is less activating, which allows for more controlled substitution.[1][3] The protecting group can be removed later by hydrolysis.[1] Employing a bulkier protecting group like pivaloyl or benzoyl can further enhance the yield of the para-isomer by sterically hindering the ortho positions.[1]
-
-
Problem: Significant formation of the meta-isomer.
-
Potential Cause: Protonation of the amino group in strongly acidic conditions (e.g., mixed acid nitration) forms the meta-directing anilinium ion.[1][4]
-
Solution: Protection of the Amino Group. As above, protecting the amino group as an amide prevents its protonation under acidic conditions, thus favoring the formation of ortho- and para-products.[1]
-
Experimental Protocol: Acetylation of Aniline
-
To aniline in a flask, add an equimolar amount of acetic anhydride.
-
The reaction is typically exothermic and may require cooling.
-
After the initial reaction subsides, gently heat the mixture for a short period to ensure complete reaction.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol/water.
Issue 2: Low Yield or No Reaction in Friedel-Crafts Reactions
Q: I am trying to perform a Friedel-Crafts alkylation or acylation on aniline, but the reaction is not working or I'm getting a complex mixture of products. What is going wrong?
A: Aniline and its derivatives are generally unsuitable for direct Friedel-Crafts reactions.[2]
-
Potential Cause: Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3) required for the reaction.[1][2] This forms a complex that deactivates the aromatic ring towards electrophilic attack.[1][2][3]
-
Solution: N-Acylation. Protect the amino group by converting the aniline to an acetanilide before performing the Friedel-Crafts reaction.[1] The amide is less basic and will not coordinate as strongly with the Lewis acid, allowing the reaction to proceed.[1] The protecting group can be removed by hydrolysis after the desired substitution has been achieved.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in aniline an ortho-, para-directing group?
A1: The amino group (-NH2) is an activating group because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance.[2] This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[1][2]
Q2: How can I achieve meta-substitution on an aniline derivative?
A2: Direct meta-substitution is challenging. However, one common strategy is to perform the electrophilic substitution under strongly acidic conditions. This protonates the amino group to form the anilinium ion (-NH3+), which is a deactivating and meta-directing group.[1]
Q3: What is the purpose of using a protecting group in aniline synthesis?
A3: Protecting groups are crucial for several reasons:
-
To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho-substitution.[1]
-
To prevent unwanted side reactions: They prevent reactions at the nitrogen atom, such as N-alkylation or oxidation.[1]
-
To enable incompatible reactions: As seen in Friedel-Crafts reactions, they can temporarily modify the electronic properties of the amino group to allow the desired reaction to occur.[1]
Q4: I am observing a significant amount of a dimer byproduct in my reaction. How can I prevent this?
A4: Dimer formation, often through oxidative coupling, can be a significant issue, especially in cross-coupling reactions. Here are some strategies to minimize it:
-
Perform the reaction under an inert atmosphere: Using nitrogen or argon can prevent air oxidation.
-
Use degassed solvents: This removes dissolved oxygen which can promote dimerization.
-
N-Protection: Protecting the amino group with groups like Boc (tert-Butoxycarbonyl) or Cbz (Carboxybenzyl) can prevent oxidative coupling by reducing the electron-donating ability of the nitrogen.[5]
Q5: My Buchwald-Hartwig amination reaction is giving low yields. What are the key parameters to optimize?
A5: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but is sensitive to reaction conditions.[6][7] Key parameters to screen include:
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos, BrettPhos, and RuPhos are often effective in promoting the desired cross-coupling and minimizing side reactions.[5][8]
-
Base: The choice of base (e.g., NaOtBu, K3PO4, Cs2CO3) is crucial and needs to be optimized for the specific substrates.[5]
-
Solvent: Solvents like toluene, dioxane, and THF are commonly used.[7][9]
-
Palladium Precatalyst: Using a well-defined precatalyst can ensure the efficient generation of the active Pd(0) species.[5]
Q6: What are the typical challenges with Ullmann condensations for synthesizing N-aryl anilines?
A6: Traditional Ullmann condensations often require harsh reaction conditions, including high temperatures (often >210 °C) and stoichiometric amounts of copper.[10] This can lead to side reactions and limit the functional group tolerance. Modern modifications using soluble copper catalysts with ligands like diamines or amino acids can allow the reaction to proceed under milder conditions.[10][11]
Visual Guides
Workflow for Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting regioselectivity issues.
Logical Relationships in Friedel-Crafts Reactions of Aniline
Caption: The logical pathway explaining why direct Friedel-Crafts fails.
Data Summary
Table 1: Influence of Protecting Group on Regioselectivity
| Protecting Group | Typical Ortho:Para Ratio | Steric Bulk | Notes |
| Acetyl (-COCH3) | Varies, para favored | Moderate | Most common, easy to introduce and remove. |
| Pivaloyl (-COC(CH3)3) | Para highly favored | High | Increased steric hindrance significantly disfavors ortho substitution. |
| Benzoyl (-COPh) | Para favored | High | Also provides good para selectivity due to its size. |
Note: Actual ratios are highly dependent on the specific electrophile and reaction conditions.
Table 2: General Comparison of Aniline Arylation Methods
| Method | Typical Catalyst | Temperature | Key Challenges |
| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Room Temp to ~120 °C | Ligand and base sensitivity, catalyst poisoning, potential for side reactions. |
| Ullmann Condensation | Copper (often stoichiometric) | High (>180 °C) | Harsh conditions, low functional group tolerance, often requires activated aryl halides. |
| Modern Ullmann | Copper with ligands (e.g., diamines) | Milder (~80-120 °C) | Ligand optimization can be required. |
This technical support center provides a starting point for addressing common challenges in the synthesis of substituted anilines. For more complex issues, further optimization and screening of reaction parameters will be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-4-(trifluoromethyl)aniline, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary techniques for the purification of this compound include:
-
Distillation: Particularly effective for separating volatile impurities. Due to its relatively high boiling point, vacuum distillation is the preferred method to prevent degradation.
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful purification.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities. This method is highly versatile and can be adapted to various scales.
-
Acid-Base Extraction: This classical chemical method leverages the basicity of the aniline functional group to separate it from neutral or acidic impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Isomers: Positional isomers such as 3-Methyl-4-(trifluoromethyl)aniline or other isomers formed during synthesis.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q3: How can I remove colored impurities from my this compound sample?
A3: Colored impurities, often arising from oxidation, can typically be removed by treating a solution of the crude product with activated charcoal before a filtration or recrystallization step. The charcoal adsorbs the colored molecules.
Troubleshooting Guides
Guide 1: Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling | - Insufficient agitation.- Superheating of the liquid. | - Use a magnetic stir bar or boiling chips.- Ensure uniform heating with a heating mantle and sand bath. |
| Product decomposition | - Temperature is too high. | - Use vacuum distillation to lower the boiling point. |
| Poor separation of impurities | - Inefficient distillation column.- Similar boiling points of product and impurity. | - Use a fractionating column (e.g., Vigreux column).- Consider an alternative purification method like chromatography. |
Guide 2: Recrystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent. |
| No crystal formation upon cooling | - The solution is not sufficiently saturated.- The compound is highly soluble in the cold solvent. | - Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath. |
| Low recovery of pure product | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel and filter paper) to prevent cooling. |
Guide 3: Column Chromatography Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation (overlapping peaks) | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first.- Use a less polar solvent system for better separation.- Reduce the amount of sample loaded onto the column. |
| Compound streaking on the column | - The compound is interacting too strongly with the stationary phase (silica gel is acidic). | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1][2] |
| Compound is not eluting from the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. |
Quantitative Data Summary
The following table presents illustrative data for the purification of this compound using different techniques. Note: This data is hypothetical and serves as a guideline for expected outcomes.
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) |
| Vacuum Distillation | 90% | 98.5% | 85% |
| Recrystallization (Hexane/Ethyl Acetate) | 95% | >99% | 75% |
| Column Chromatography (Silica Gel) | 85% | >99% | 60% |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Use a heating mantle with a magnetic stirrer.
-
Procedure: a. Place the crude this compound into the distillation flask. b. Add a magnetic stir bar. c. Connect the apparatus to a vacuum pump with a cold trap. d. Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg). e. Begin heating and stirring the sample. f. Collect the fraction that distills at the expected boiling point for the given pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. A common solvent system for anilines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or toluene).
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the less polar solvent (e.g., hexane) and heat the mixture to boiling. c. Gradually add the more polar solvent (e.g., ethyl acetate) dropwise until the solid just dissolves. d. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. e. Perform a hot filtration to remove any insoluble impurities and charcoal. f. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing with a small amount of the cold, less polar solvent. h. Dry the crystals under vacuum.
Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired compound. To mitigate issues with the acidic nature of silica, consider adding 0.1% triethylamine to the mobile phase.[1][2]
-
Procedure: a. Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase. b. Dissolve the crude sample in a minimal amount of the mobile phase or a suitable volatile solvent and load it onto the column. c. Begin elution with the mobile phase, collecting fractions. d. Monitor the fractions by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for purification by vacuum distillation.
References
Technical Support Center: Side Reactions in the Nitration of Trifluoromethyl Anilines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the nitration of trifluoromethyl anilines. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Nitro-Trifluoromethyl Aniline Isomer and Formation of a Mixture of Isomers.
Q: My nitration of trifluoromethyl aniline resulted in a low yield of the desired product and a complex mixture of ortho, meta, and para isomers. How can I improve the regioselectivity and overall yield?
A: The primary cause of poor regioselectivity in the nitration of anilines is the protonation of the amino group in the strongly acidic nitrating mixture (e.g., HNO₃/H₂SO₄). The resulting anilinium ion is a meta-directing group, leading to the formation of a significant amount of the meta-nitro isomer, which is often an undesired byproduct. Additionally, the strongly electron-withdrawing trifluoromethyl group (-CF₃) deactivates the aromatic ring, making the reaction conditions crucial.
Troubleshooting Steps:
-
Protect the Amino Group: The most effective strategy to control the regioselectivity is to protect the amino group via acetylation before nitration. The resulting acetanilide is still an ortho, para-director but is less activating than the free amino group, which helps to prevent some side reactions. The bulky acetyl group also sterically hinders nitration at the ortho position, favoring the para-isomer. Following nitration, the acetyl group can be easily removed by hydrolysis.[1]
-
Control Reaction Temperature: Nitration reactions are highly exothermic. Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to minimize side reactions and decomposition.
-
Choice of Nitrating Agent: While the standard HNO₃/H₂SO₄ mixture is common, other nitrating agents can offer better selectivity. For instance, using nitric acid in acetic anhydride can be a milder alternative.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. While less common in traditional nitration, exploring different solvent systems could potentially alter the selectivity.
Problem 2: Formation of Tarry, Polymeric Byproducts and Dark Reaction Mixtures.
Q: During the nitration of my trifluoromethyl aniline, the reaction mixture turned dark, and I isolated a significant amount of tarry, insoluble material, which significantly lowered my yield. What is causing this, and how can I prevent it?
A: The formation of tarry substances is a strong indication of oxidation of the aniline ring. Nitric acid is a potent oxidizing agent, and anilines, even with a deactivating trifluoromethyl group, are susceptible to oxidation, leading to the formation of polymeric and quinone-like byproducts.
Troubleshooting Steps:
-
Protect the Amino Group: As with improving regioselectivity, protecting the amino group as an acetanilide is the primary solution to prevent oxidation. The acetyl group reduces the electron-donating ability of the nitrogen atom, making the ring less susceptible to oxidation.
-
Strict Temperature Control: Higher temperatures accelerate oxidation. It is critical to maintain low temperatures throughout the reaction, especially during the addition of the nitrating mixture.
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Use of Milder Nitrating Conditions: Consider using a less aggressive nitrating agent or a more dilute acid mixture to reduce the oxidative potential of the reaction medium.
-
Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the aniline solution to maintain better control over the reaction exotherm and minimize localized "hot spots" where oxidation can be initiated.
Problem 3: Formation of Dinitro Compounds.
Q: I am observing the formation of dinitrated trifluoromethyl aniline byproducts in my reaction. How can I achieve mono-nitration selectively?
A: The formation of dinitro compounds occurs when the reaction conditions are too harsh or when the mono-nitro product is still sufficiently activated to undergo a second nitration. While the trifluoromethyl group is deactivating, the amino group (especially when unprotected) is strongly activating, which can lead to over-nitration.
Troubleshooting Steps:
-
Protect the Amino Group: Protecting the amino group as an acetanilide moderates its activating effect, significantly reducing the likelihood of a second nitration.
-
Stoichiometry of the Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent (e.g., 1.0 to 1.1 equivalents of nitric acid). A large excess of the nitrating agent will drive the reaction towards dinitration.
-
Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC) and quench the reaction as soon as the starting material is consumed. Prolonged reaction times and higher temperatures can promote a second nitration.
Frequently Asked Questions (FAQs)
Q1: What is the expected isomer distribution in the nitration of trifluoromethyl anilines?
A1: The isomer distribution is highly dependent on the position of the trifluoromethyl group and the reaction conditions (primarily whether the amino group is protected).
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Without a protecting group: The trifluoromethyl group is a meta-director, while the protonated amino group (anilinium ion) is also a meta-director. The unprotonated amino group is an ortho, para-director. The final isomer distribution will be a complex result of these competing directing effects.
-
With a protecting group (acetanilide): The acetylated amino group is an ortho, para-director.
-
For 2-trifluoromethyl acetanilide , the nitro group is directed to the para position (position 4) and the other ortho position (position 6).
-
For 3-trifluoromethyl acetanilide , the nitro group is directed to the ortho positions (positions 2 and 6) and the para position (position 4).
-
For 4-trifluoromethyl acetanilide , the nitro group is directed to the ortho positions (positions 2 and 6).
-
Quantitative Data (Illustrative Example):
| Starting Material (Analogue) | Nitration Product Isomer | Reported Yield (%) |
| 3-Chlorobenzotrichloride | 3-Chloro-4-nitrobenzotrichloride | 26.3 |
| 3-Chloro-6-nitrobenzotrichloride | 73.7 |
This data is for a benzotrichloride and should be considered as an indicator of directing effects, not a direct prediction for the aniline.
Q2: What is a reliable experimental protocol for the nitration of a trifluoromethyl aniline while minimizing side reactions?
A2: The following protocol, which includes the protection of the amino group, is a reliable method for the nitration of trifluoromethyl anilines, exemplified by the preparation of 4-nitro-3-trifluoromethylaniline.[2]
Experimental Protocol: Preparation of 4-Nitro-3-trifluoromethylaniline via Acetylation
Step 1: Acetylation of 3-(Trifluoromethyl)aniline
-
In a suitable reaction vessel, dissolve 3-(trifluoromethyl)aniline in a non-protic solvent such as cyclohexane.
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Under heating (e.g., 50-55 °C), add acetyl chloride to the solution.
-
After the reaction is complete (monitor by TLC), the solvent is removed to yield m-trifluoromethyl acetanilide.
Step 2: Nitration of m-Trifluoromethyl Acetanilide
-
The m-trifluoromethyl acetanilide is nitrated using concentrated nitric acid.
-
The reaction is carried out under heating (e.g., 60-65 °C).
-
The reaction mixture is then worked up to isolate the 4-nitro-3-trifluoromethyl acetanilide.
Step 3: Hydrolysis of 4-Nitro-3-trifluoromethyl Acetanilide
-
The acetyl group is removed by hydrolysis in an alcoholic solution of potassium carbonate under heating (e.g., 60-80 °C).
-
After the reaction is complete, the product, 4-nitro-3-trifluoromethylaniline, is isolated and purified.
Q3: How does the trifluoromethyl group influence the side reactions compared to the nitration of unsubstituted aniline?
A3: The trifluoromethyl group has a significant impact on the side reactions:
-
Ring Deactivation: The -CF₃ group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This means that harsher reaction conditions (higher temperatures or more concentrated acids) may be required compared to the nitration of aniline, which can, in turn, increase the likelihood of oxidation and other side reactions if not carefully controlled.
-
Regioselectivity: The -CF₃ group is a meta-director. This will influence the final isomer distribution, competing with the directing effects of the amino or acetamido group.
-
Basicity of the Amino Group: The electron-withdrawing nature of the -CF₃ group reduces the basicity of the amino group. This means that in the acidic nitrating medium, a smaller proportion of the trifluoromethyl aniline will be protonated compared to unsubstituted aniline. This can alter the ratio of ortho/para to meta products in direct nitration.
Visualizing Reaction Pathways and Workflows
To aid in understanding the experimental process and the underlying chemical logic, the following diagrams are provided.
Caption: Key side reactions in the nitration of trifluoromethyl anilines.
Caption: A logical workflow for troubleshooting common nitration issues.
Caption: Experimental pathway for controlled mono-nitration via protection.
References
Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-4-(trifluoromethyl)aniline synthesis.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. The two most common pathways are the Buchwald-Hartwig amination of a halo-precursor and the reduction of a nitro-intermediate. Here’s a breakdown of potential issues and solutions for each:
Route 1: Buchwald-Hartwig Amination of 4-halo-3-methylbenzotrifluoride
This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond but is sensitive to reaction conditions.
-
Issue: Inefficient Catalytic Cycle. The choice of ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. An inappropriate combination can lead to slow reaction rates and low conversion.
-
Solution: Optimization of the catalytic system is key. Studies have shown that bulky, electron-rich phosphine ligands, such as XPhos, are often effective. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Anhydrous toluene is a typical solvent. Microwave-assisted heating can also significantly reduce reaction times and improve yields.
-
-
Issue: Catalyst Deactivation. The palladium catalyst can be sensitive to air and moisture, leading to deactivation and a stalled reaction.
-
Solution: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Glassware must be oven-dried, and solvents should be anhydrous and deoxygenated.
-
-
Issue: Side Reactions. Side reactions, such as hydrodehalogenation of the starting material or reductive elimination from an undesired complex, can consume starting materials and reduce the yield of the desired product.
-
Solution: Careful control of the reaction temperature and stoichiometry is crucial. Using the appropriate ligand can also help to suppress side reactions by stabilizing the palladium intermediates in the catalytic cycle.
-
Route 2: Reduction of 2-nitro-4-(trifluoromethyl)toluene
The reduction of the nitro group to an amine is a common final step.
-
Issue: Incomplete Reduction. The choice of reducing agent and reaction conditions can affect the completeness of the reduction.
-
Solution: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. The reaction should be monitored (e.g., by TLC or LC-MS) to ensure it goes to completion. The pressure of hydrogen gas and the reaction temperature may need to be optimized. A patent describing the reduction of a similar compound, 2-nitro-5-chloro-trifluoromethylbenzene, utilized Pd/C at 50°C and 30 bar hydrogen pressure.[1]
-
-
Issue: Formation of Byproducts. Over-reduction or side reactions can lead to the formation of undesired byproducts, complicating purification and reducing the isolated yield.
-
Solution: Careful control of the reaction time and temperature is important. The choice of solvent can also influence the reaction outcome. Methanol is a commonly used solvent for such reductions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent synthetic strategies are:
-
Palladium-catalyzed amination (Buchwald-Hartwig reaction): This involves coupling a halo-substituted precursor, such as 4-bromo-3-methylbenzotrifluoride or 4-chloro-3-methylbenzotrifluoride, with an ammonia equivalent. This method is valued for its directness in forming the C-N bond.
-
Reduction of a nitro-precursor: This route typically starts with the nitration of a suitable toluene derivative, followed by the reduction of the nitro group to an amine. For instance, 4-chloro-3-nitrobenzotrifluoride can be aminated to 2-nitro-4-(trifluoromethyl)aniline, which is then reduced.
Q2: How can I optimize the Buchwald-Hartwig amination for this specific synthesis?
A2: To optimize the Buchwald-Hartwig amination for synthesizing this compound, consider the following:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred. XPhos is a commonly used and effective ligand for this type of transformation.
-
Catalyst Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common choice.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a standard choice.
-
Solvent: Anhydrous and deoxygenated toluene is a suitable solvent.
-
Temperature and Time: Microwave irradiation can significantly shorten reaction times from hours to minutes and improve yields. A study on a similar double amination reaction found optimal conditions at 150°C for 10 minutes under microwave irradiation.[2]
-
Atmosphere: The reaction is air- and moisture-sensitive, so it must be carried out under an inert atmosphere.
Q3: What are some common impurities I might encounter, and how can I purify the final product?
A3: Common impurities can include unreacted starting materials, catalyst residues, and byproducts from side reactions. For purification:
-
Column Chromatography: This is a very effective method for separating the desired aniline from impurities with different polarities. A typical stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for removing small amounts of impurities. A suitable solvent system would be one in which the aniline is soluble at high temperatures but sparingly soluble at low temperatures, such as aqueous ethanol or isopropanol.
-
Acid-Base Extraction: The basic nature of the aniline functional group allows for separation from neutral or acidic impurities through extraction with an aqueous acid solution, followed by neutralization and re-extraction into an organic solvent.
Q4: Are there any alternative synthetic approaches I could consider?
A4: Yes, a multi-step synthesis starting from 2-trifluoromethylbenzaldehyde has been reported. This route involves reduction of the aldehyde, chlorination, nitration, and finally, hydrogenation to yield the target product. While longer, this route may be advantageous depending on the availability and cost of the starting materials.
Data Presentation
Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine Source | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-methylbenzotrifluoride | Ammonia | 2 | XPhos (4) | NaOtBu (1.2) | Toluene | 110 | 12-24 | >80 |
| 2 | 4-Chloro-3-methylbenzotrifluoride | Ammonia | 2 | XPhos (4) | NaOtBu (1.5) | Toluene | 120 | 24 | Moderate to High |
| 3 | 4-Bromo-3-methylbenzotrifluoride | LiN(SiMe₃)₂ | 1.5 | Josiphos | K₃PO₄ (1.5) | Dioxane | 100 | 18 | High |
Note: This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Bromo-3-methylbenzotrifluoride
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), 4-bromo-3-methylbenzotrifluoride (1.0 equivalent), and the amine source (if not using ammonia gas).
-
Addition of Solvent: Add anhydrous and deoxygenated toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
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Ammonia Addition (if applicable): If using ammonia gas, seal the Schlenk tube and introduce a controlled pressure of ammonia.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-120°C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Reduction of 2-nitro-4-(trifluoromethyl)toluene
-
Reaction Setup: To a pressure vessel, add 2-nitro-4-(trifluoromethyl)toluene (1.0 equivalent) and a suitable solvent such as methanol.
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 bar). Heat the mixture to the required temperature (e.g., 50-60°C) with stirring.
-
Monitoring: Monitor the reaction for the cessation of hydrogen uptake.
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Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with fresh solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Technical Support Center: HPLC Analysis of Fluorinated Anilines
Welcome to the technical support center for the HPLC analysis of fluorinated anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Here we address some of the most common challenges encountered during the HPLC analysis of fluorinated anilines.
Q1: Why am I observing significant peak tailing with my fluorinated aniline compounds on a standard C18 column?
A1: Peak tailing is a common issue when analyzing basic compounds like fluorinated anilines on silica-based columns.[1] The primary cause is the interaction between the basic aniline analytes and residual acidic silanol groups on the silica surface of the stationary phase.[1] This secondary interaction leads to an asymmetrical peak shape.[1]
Solutions:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (typically between 2.5 and 3.5) by adding modifiers like formic acid or acetic acid (0.1% is common).[2][3] This ensures that the silanol groups are protonated and less likely to interact with the protonated basic aniline.
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Use of Buffers: Employing a buffer, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and improve peak shape.[4][5]
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End-Capped Columns: Utilize a highly deactivated, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.[1]
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) phase, which can offer alternative selectivity and improved peak shape for halogenated compounds.[6][7]
Q2: I'm struggling to separate positional isomers of a fluorinated aniline. What strategies can I employ?
A2: The separation of positional isomers can be challenging due to their similar physicochemical properties.[8] However, several chromatographic strategies can enhance resolution.
Solutions:
-
Column Chemistry:
-
Phenyl-Hexyl or PFP Columns: These columns can provide different selectivity compared to C18 columns due to π-π and dipole-dipole interactions between the stationary phase and the aromatic, fluorinated analytes.[6][9] Fluorinated-phenyl phases, in particular, can offer unique electrostatic interactions.[6][9]
-
High-Purity Silica Columns: Using a column packed with high-purity silica can reduce unwanted secondary interactions that may obscure the separation of closely related isomers.
-
-
Mobile Phase Optimization:
-
Temperature: Optimizing the column temperature can influence selectivity and efficiency. A study on fluorinated amphiles showed that higher temperatures can improve separation on a C8 column when paired with a fluorinated eluent.[11]
Q3: My retention times are shifting between injections. What are the likely causes and solutions?
A3: Retention time instability can stem from several factors related to the HPLC system, mobile phase, or column.[12]
Solutions:
-
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. This is particularly important with buffered mobile phases.
-
Mobile Phase Preparation:
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.
-
Fresh Preparation: Prepare fresh mobile phase daily, as the pH of buffered mobile phases can change over time due to the absorption of atmospheric CO2 or evaporation of volatile components.
-
-
Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition.[12] A consistent flow rate is crucial for stable retention times.
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[3]
Q4: Should I use a fluorinated stationary phase for analyzing fluorinated anilines?
A4: Using a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a fluoroalkyl phase, can be highly advantageous for the analysis of fluorinated anilines.[6][7]
Benefits:
-
Alternative Selectivity: Fluorinated phases provide different retention mechanisms compared to traditional C18 phases, including dipole-dipole, π-π, and ion-exchange interactions.[6][7][13] This can be particularly useful for separating halogenated compounds and their isomers.[6][7]
-
Improved Peak Shape: For basic analytes, fluorinated phases can offer better peak shapes, especially when using mobile phases with a high organic content.[7][14]
-
Enhanced Retention: In some cases, fluorinated analytes can be retained longer on fluorinated phases compared to non-fluorinated phases, which can aid in their separation from non-fluorinated matrix components.[7][14]
Troubleshooting Guides
Guide 1: Systematic Approach to Poor Peak Shape
This guide provides a step-by-step workflow for diagnosing and resolving common peak shape issues like tailing and broadening.
Caption: A workflow for troubleshooting poor peak shape in HPLC analysis.
Data Presentation
Table 1: Comparison of HPLC Conditions for Fluorinated Aniline Analysis
This table summarizes starting conditions for method development based on literature examples.
| Parameter | Method A: HPLC-UV[2][3] | Method B: HPLC-MS[2][15] | Method C: PFP Column[6][9] |
| Column | C18, 4.6 x 150 mm, 5 µm | C8 or C18, 4.6 x 150 mm, 3 µm | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile with 0.05% Acetic Acid | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min | Optimized based on scouting runs | Optimized for isomer separation |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C | 35°C |
| Detection | UV at 254 nm | ESI-MS (Positive Ion Mode) | UV at 254 nm |
| Injection Vol. | 10 µL | 20 µL | 5 µL |
| Best For | Routine purity analysis and quantification. | High sensitivity, impurity identification, and trace analysis. | Separation of positional isomers and halogenated compounds. |
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Fluorinated Anilines
This protocol is a robust starting point for the routine analysis of fluorinated anilines.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Reference standard of the target fluorinated aniline.
2. Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Solvent B: Add 1.0 mL of formic acid to 1 L of acetonitrile (0.1% v/v).
-
Degas both solvents for at least 15 minutes before use.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the fluorinated aniline reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution.[3] Dilute this stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Sample Solution: Prepare the sample in the same manner as the standard solution, ensuring the final concentration is within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.[2]
4. Chromatographic Conditions:
-
Column Temperature: 30 °C[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL[3]
-
UV Detection: 254 nm (or the λmax of the specific analyte)[2]
-
Gradient Program:
-
0-2 min: 20% B
-
2-22 min: 20% to 95% B
-
22-27 min: 95% B
-
27-28 min: 95% to 20% B
-
28-35 min: 20% B (re-equilibration)
-
5. Data Analysis:
-
Inject a blank (diluent) to identify any system peaks.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity or concentration of the analyte using the peak area from the standard and sample chromatograms.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for developing and running an HPLC analysis for fluorinated anilines.
Caption: A diagram illustrating the workflow for HPLC method development.
References
- 1. mastelf.com [mastelf.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. zeptometrix.com [zeptometrix.com]
- 5. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Method Development: anilines and positional isomers - Chromatography Forum [chromforum.org]
- 9. waters.com [waters.com]
- 10. analytical-sales.com [analytical-sales.com]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. realab.ua [realab.ua]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Degradation of aniline compounds and prevention methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aniline compounds. It addresses common issues related to the degradation of these compounds and offers prevention strategies.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments involving aniline compounds.
Problem: Discoloration of Aniline Compound Upon Storage
-
Corrective Actions:
-
Verify Purity: Before use, assess the purity of the discolored aniline sample using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4]
-
Purification: If the discoloration is minor and the purity is still acceptable for your application, you may proceed with caution. For sensitive experiments, purification by distillation or chromatography is recommended.[4]
-
Use a Fresh Batch: For critical applications, it is always best to use a fresh, unopened batch of the aniline compound.
-
Improve Storage: Review and implement proper storage procedures to prevent future degradation.[4]
-
Problem: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of the aniline compound leading to the presence of impurities that may interfere with the reaction or analysis.[4] Oxidation products, such as nitro or nitroso compounds, can alter the reactivity and electronic properties of the parent molecule.[4]
-
Corrective Actions:
-
Purity Analysis: Confirm the purity of the aniline compound using a validated analytical method (e.g., HPLC, GC-MS).[4][5] This will help identify any degradation products.
-
Review Experimental Conditions:
-
Control for Degradation: If the aniline compound is found to be degrading under your experimental conditions, consider the following:
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Protecting the reaction from light.
-
Using freshly purified aniline.
-
-
Problem: Poor Separation or Peak Tailing in HPLC Analysis
-
Possible Cause:
-
Interaction of the basic aniline compound with acidic silanol groups on the silica-based HPLC column.
-
Presence of polar degradation products.
-
-
Corrective Actions:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. Alternatively, using a mobile phase with a lower pH can protonate the aniline, which may improve peak shape.
-
Column Selection: Use an end-capped HPLC column or a column specifically designed for the analysis of basic compounds.
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for aniline compounds?
-
A1: To minimize degradation, aniline compounds should be stored in a cool, dry, and dark place.[2][9] It is highly recommended to store them under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed, amber glass containers.[1][4] For long-term stability, refrigeration (2-8 °C) is often advised.[1][4]
-
-
Q2: Why do aniline compounds change color over time?
Degradation Pathways
-
Q3: What are the primary degradation pathways for aniline compounds?
-
A3: The main degradation pathways include:
-
Oxidation: This is a common pathway, especially in the presence of oxygen, and can be accelerated by heat, light, and metal ions.[4][10] It can lead to the formation of products like nitrobenzenes, azoxybenzenes, and polymeric materials.
-
Photodegradation: Exposure to UV radiation can induce degradation, leading to the formation of various intermediates, including phenol, 2-aminophenol, and nitrobenzene.[11]
-
Biodegradation: Certain microorganisms can utilize aniline as a source of carbon and nitrogen, breaking it down into simpler compounds like catechol, which is then further degraded.[6]
-
Hydrolysis: While aniline itself is resistant to hydrolysis, some of its derivatives may be susceptible, especially under extreme pH conditions.[10]
-
-
-
Q4: What are some common degradation products of aniline?
Prevention Methods
-
Q5: How can I prevent the degradation of aniline compounds during my experiments?
-
A5: To prevent degradation during experiments, you can:
-
Work under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Protect your reaction vessel from light by using amber glassware or wrapping it in aluminum foil.
-
Control the temperature of your reaction.
-
Use purified solvents and reagents to avoid catalytic impurities.
-
Prepare solutions of aniline compounds fresh before use.
-
-
-
Q6: Are there any chemical additives that can stabilize aniline solutions?
-
A6: While not always applicable to experimental setups, certain antioxidants or stabilizers can be used. However, their compatibility with the specific reaction chemistry must be carefully evaluated. For some commercial applications, methanol is used as an inhibitor to prevent polymerization.[15]
-
Data Presentation
Table 1: Recommended Storage Conditions for Aniline Compounds
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with oxygen, a key driver of oxidation.[4] |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical degradation.[1][4] |
| Light Exposure | Amber glass container or protection from light | Prevents photodegradation.[1][4] |
| Container | Tightly sealed glass bottle with a secure cap | Prevents exposure to air and moisture.[4][9] |
Table 2: Factors Influencing Aniline Degradation Rate
| Factor | Effect on Degradation Rate | Reference |
| pH | Varies depending on the degradation method. For some oxidative processes, higher pH can increase the degradation rate. | [7][8] |
| Temperature | Generally, an increase in temperature increases the degradation rate. | [4] |
| Initial Concentration | Can influence the kinetics of degradation. Higher concentrations may require longer treatment times. | [16] |
| Presence of Catalysts | Photocatalysts (e.g., TiO2, ZnO) or Fenton's reagent (Fe2+/H2O2) significantly increase the degradation rate. | [11][16][17] |
| Dissolved Oxygen | Crucial for aerobic biodegradation and some oxidative processes. | [6] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of an Aniline Compound
-
Objective: To assess the stability of an aniline compound under accelerated conditions of temperature and humidity.[18][19]
-
Materials:
-
Aniline compound of interest (high purity)
-
Amber glass vials with Teflon-lined caps
-
Stability chamber (capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
-
Methodology:
-
Place accurately weighed aliquots of the aniline compound into several amber glass vials and seal them tightly.
-
Analyze an initial sample (T=0) via a validated, stability-indicating HPLC method to determine the initial purity and create a reference chromatogram.
-
Place the remaining vials in the stability chamber set to 40°C and 75% relative humidity.
-
Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).
-
At each time point, visually inspect the sample for any physical changes (e.g., color).
-
Analyze each sample by HPLC to determine the purity and quantify any degradation products.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.
-
Protocol 2: Analysis of Aniline Degradation Products by GC-MS
-
Objective: To identify the intermediate products formed during the degradation of aniline.
-
Materials:
-
Aqueous solution containing the aniline compound before and after degradation.
-
Extraction solvent (e.g., methylene chloride)
-
Sodium sulfate (anhydrous)
-
Concentrator apparatus (e.g., Kuderna-Danish)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
-
Methodology:
-
Extraction:
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish concentrator.[5]
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Use an appropriate GC column (e.g., SE-54) and temperature program to separate the components.[5]
-
Acquire mass spectra for each eluting peak.
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra with a spectral library (e.g., NIST).
-
Confirm the identity of the major degradation products by comparing their retention times and mass spectra with those of authentic standards, if available.
-
-
Visualizations
Caption: Major degradation pathways of aniline compounds.
Caption: Workflow for an accelerated stability study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. technopharmchem.com [technopharmchem.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. benchchem.com [benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 10. biofargo.com [biofargo.com]
- 11. mdpi.com [mdpi.com]
- 12. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nj.gov [nj.gov]
- 16. Photocatalytic degradation of Aniline from aqueous solutions under sunlight illumination using immobilized Cr:ZnO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. epa.gov [epa.gov]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylaniline Substitutions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing trifluoromethylaniline substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for C-N bond formation with trifluoromethylanilines?
A1: The Buchwald-Hartwig amination is the most widely used and effective method for coupling trifluoromethylanilines with aryl halides.[1] This palladium-catalyzed cross-coupling reaction is favored for its broad functional group tolerance and high efficiency, which is crucial when dealing with the electron-deficient nature of trifluoromethylanilines. The electron-withdrawing trifluoromethyl group can make reductive elimination challenging, necessitating carefully chosen catalysts and ligands.[2]
Q2: How does the trifluoromethyl (CF3) group affect the reactivity of the aniline?
A2: The trifluoromethyl group is strongly electron-withdrawing. This property decreases the nucleophilicity of the aniline's amino group by delocalizing the nitrogen lone pair, making it less available for reaction.[3] This reduced basicity and nucleophilicity can slow down the reaction and requires more robust catalytic systems compared to substitutions with electron-rich anilines.[2][3]
Q3: Which palladium precursor is best for these reactions?
A3: Common palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective and cost-efficient. However, they require in-situ reduction to the active Pd(0) species. For more reproducible and often more efficient results, palladium pre-catalysts, such as G3 or G4 palladacycles, are preferred as they generate the active catalyst more reliably and may allow for lower catalyst loadings.
Q4: What are the key considerations for choosing a phosphine ligand?
A4: Ligand selection is critical. For electron-deficient substrates like trifluoromethylanilines, bulky and electron-rich biaryl phosphine ligands are highly recommended.[4] These ligands facilitate the oxidative addition and the turnover-limiting reductive elimination steps of the catalytic cycle.[2] Popular choices include XPhos, SPhos, RuPhos, and BrettPhos. The optimal ligand is often substrate-dependent, so screening a panel of ligands may be necessary.[4]
Q5: How do I select the appropriate base?
A5: The choice of base is crucial and depends on the specific substrates and their functional group tolerance. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. It is important to use a high-purity base and handle it under inert conditions to avoid introducing water, which can deactivate the catalyst.[4]
Troubleshooting Guide
Problem 1: Low or No Yield
| Potential Cause | Troubleshooting Step | Citation |
| Inefficient Catalyst System | The active Pd(0) species may not be forming efficiently. Switch to a more stable and reliable palladium pre-catalyst (e.g., G3/G4 palladacycles). | |
| Inappropriate Ligand | The chosen ligand may not be optimal for the specific substrate combination. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. | [4] |
| Incorrect Base | The base may be too weak or of poor quality. Switch to a stronger base like sodium tert-butoxide (NaOtBu) and ensure it is anhydrous and handled under an inert atmosphere. | [4] |
| Low Reaction Temperature | Trifluoromethylaniline substitutions often require elevated temperatures to proceed. Gradually increase the reaction temperature, typically to the 80-110 °C range. | [4] |
| Presence of Water or Oxygen | The catalyst is sensitive to air and moisture. Ensure all solvents and reagents are strictly anhydrous and that the reaction is performed under a fully inert atmosphere (Argon or Nitrogen). | [4] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Step | Citation |
| Hydrodehalogenation | Reduction of the aryl halide starting material. This can be prevalent with electron-poor aryl halides. Try a different, less sterically hindered ligand or a lower reaction temperature. | [4] | |
| Diarylation of Primary Amine | The product amine reacts with another molecule of the aryl halide. This can occur with high catalyst loading or prolonged reaction times. Reduce catalyst loading and monitor the reaction closely to stop it upon completion of the desired monoarylation. | [5] |
Optimization of Reaction Parameters
The following tables summarize suggested starting points for optimizing a Buchwald-Hartwig amination of a trifluoromethylaniline with an aryl bromide.
Table 1: Catalyst System Components
| Component | Recommendation | Typical Loading (mol%) | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or a G3/G4 Palladacycle Pre-catalyst | 1-2% (Pd₂(dba)₃), 0.5-1% (Pre-catalyst) | Pre-catalysts offer more reliable activation and often higher efficiency. |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | 1.2 - 2.4x relative to Pd | Bulky, electron-rich ligands are needed to promote reductive elimination for electron-poor anilines.[2] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 equivalents | A strong base is required to deprotonate the weakly basic trifluoromethylaniline. |
Table 2: Reaction Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents are generally used. Choice can influence solubility and reaction rate. Must be anhydrous. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome the activation energy, especially for less reactive aryl chlorides.[4] |
| Concentration | 0.1 - 0.5 M | Standard concentration range; may need optimization depending on substrate solubility. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen and moisture, which can lead to decomposition.[4] |
General Experimental Protocol
Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline
-
Preparation: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[5]
-
Addition of Reactants: Add the 2-Bromo-5-(trifluoromethyl)aniline (1.0 equivalent) and the desired amine coupling partner (1.2 equivalents) to the reaction vessel.[5]
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe to achieve the desired concentration.[5]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench with water. Extract the aqueous layer, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reaction Pathways and Optimization Workflows
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Buchwald-Hartwig catalytic cycle and a common side reaction.
References
Overcoming poor peak shape in chromatography of aniline derivatives
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges with poor peak shape in the chromatography of aniline derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My aniline derivative peaks are showing significant tailing. What are the likely causes and how can I fix this?
A1: Peak tailing for basic compounds like aniline derivatives is a common issue in reversed-phase HPLC and is often caused by secondary interactions with the stationary phase.
Potential Causes:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with the basic amine groups of aniline derivatives through ion-exchange mechanisms. This leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the aniline derivative, both the ionized and non-ionized forms of the analyte will be present, which can lead to peak distortion.[4][5] For basic compounds, a higher pH can suppress the ionization of silanol groups, but may not be suitable for the analyte's stability or retention.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[2][6]
-
Column Degradation: Deformation of the column packing bed, such as voids or channels, can cause peak tailing.[2]
-
Metal Chelation: Trace metal ions in the HPLC system (e.g., from stainless steel components) can chelate with aniline derivatives, causing peak tailing.[7][8]
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
For acidic analytes, a low mobile phase pH (e.g., pH 2-3) can suppress ionization and reduce tailing.[9]
-
For basic analytes like anilines, working at a low pH (e.g., pH < 4) will ensure the analyte is fully protonated and silanol groups are not ionized, minimizing strong secondary interactions.[10] Alternatively, a high pH (e.g., pH > 8) can be used with a pH-stable column to suppress silanol ionization.
-
Use a buffer to maintain a stable pH.[2]
-
-
Use a High-Purity, End-Capped Column:
-
Select a column with minimal residual silanol groups. Modern, high-purity silica columns that are extensively end-capped are designed to reduce these secondary interactions.[6]
-
-
Add a Mobile Phase Modifier:
-
Reduce Sample Concentration:
-
Check for Column Degradation:
-
Mitigate Metal Chelation:
Q2: I am observing peak fronting for my aniline derivatives. What could be causing this?
A2: Peak fronting is typically caused by physical issues within the chromatographic system or sample-related problems.
Potential Causes:
-
Column Overload (Mass or Volume): Injecting too much sample, either in terms of mass or volume, is a common cause of peak fronting.[15][16][17]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and can lead to fronting.[15][17]
-
Column Void: A void or channel in the column packing material can cause a portion of the sample to travel faster than the rest, resulting in a fronting peak.[1][16]
-
Low Temperature: In some cases, low column temperatures can lead to poor mass transfer kinetics and result in fronting.
Troubleshooting Steps:
-
Reduce Injection Volume and Concentration:
-
Ensure Sample Solvent Compatibility:
-
Ideally, dissolve your sample in the initial mobile phase.[15] If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.
-
-
Inspect the Column:
-
If fronting is observed for all peaks, it is likely a physical issue with the column.[1] Check for a void at the column inlet. If a void is present, the column may need to be replaced.
-
-
Increase Column Temperature:
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative parameters for optimizing the chromatography of aniline derivatives.
Table 1: Mobile Phase pH and Modifiers
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH (for basic anilines) | < 4 or > 8 (with appropriate column) | To ensure consistent ionization state of the analyte and minimize silanol interactions.[10] |
| Buffer Concentration | 10-25 mM | To maintain a stable pH throughout the analysis.[21] |
| Amine Additive (e.g., Triethylamine) | 0.1-0.5% (v/v) | To act as a silanol blocker and improve peak shape for basic compounds.[11] |
Table 2: Typical Chromatographic Conditions
| Parameter | Typical Value | Notes |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard reversed-phase column is a good starting point.[21][22] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvent systems for reversed-phase chromatography of anilines.[21] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column.[22] |
| Column Temperature | 30-40°C | Can improve efficiency and affect selectivity.[19][23][24] |
| Injection Volume | 5-20 µL | Keep as low as possible to avoid volume overload. |
| Detection | UV (e.g., 200 nm, 254 nm) | Aniline and its derivatives are UV active.[22] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with pH Adjustment and Amine Additive
This protocol describes the preparation of a mobile phase designed to improve the peak shape of basic aniline derivatives by controlling pH and blocking silanol interactions.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
Triethylamine (TEA)
-
0.2 µm or 0.45 µm filter
Procedure:
-
Prepare the Aqueous Component:
-
Measure the required volume of HPLC-grade water.
-
If a buffer is needed, dissolve the appropriate amount of buffer salt (e.g., ammonium formate).
-
Adjust the pH of the aqueous solution to the desired value (e.g., pH 3.0) by adding phosphoric acid or formic acid dropwise while monitoring with a calibrated pH meter.
-
-
Add the Amine Modifier:
-
To the pH-adjusted aqueous solution, add triethylamine to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of the aqueous solution.
-
-
Mix the Mobile Phase:
-
Combine the prepared aqueous component with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 70:30 aqueous:acetonitrile).
-
-
Filter and Degas:
-
Filter the final mobile phase mixture through a 0.2 µm or 0.45 µm filter to remove any particulate matter.
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting poor peak shape in the chromatography of aniline derivatives.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. daneshyari.com [daneshyari.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 16. support.waters.com [support.waters.com]
- 17. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 18. chemtech-us.com [chemtech-us.com]
- 19. Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Oxidation of Aniline Intermediates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the unwanted oxidation of aniline intermediates during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are aniline intermediates so susceptible to oxidation?
A1: The amino group (-NH₂) on the aniline ring is a strong electron-donating group. This increases the electron density of the aromatic ring, making the molecule highly susceptible to losing electrons, which is the definition of oxidation.[1] Factors like exposure to atmospheric oxygen, the presence of certain metal ions, solvent choice, and pH can all promote this unwanted reaction.[1]
Q2: What are the common visual indicators of aniline oxidation?
A2: A significant and often rapid change in the color of the reaction mixture is the primary indicator of aniline oxidation.[1] The solution may turn from colorless or pale yellow to darker shades of yellow, brown, green, or even black.[1][2] This discoloration is due to the formation of highly colored impurities such as benzoquinones, nitrobenzenes, or polymeric aniline species.[1] Old bottles of aniline often appear as a dark reddish-brown liquid for the same reason.[3][4]
Q3: What are the typical byproducts of aniline oxidation?
A3: The oxidation of aniline can lead to a variety of byproducts, depending on the reaction conditions and the oxidizing agents present. Common byproducts include nitrosobenzene, nitrobenzene, azoxybenzene, azobenzene, and benzoquinones.[5][6][7] In some cases, polymerization can occur, leading to the formation of polyaniline.[1] The selectivity of the oxidation process is a key challenge; for instance, the oxidation of aniline to nitrobenzene can also yield azoxybenzene and nitrosobenzene.[5]
Q4: What general strategies can be employed to prevent oxidation?
A4: Several key strategies can minimize or prevent the oxidation of aniline intermediates:
-
Working under an Inert Atmosphere: Displacing oxygen by running the reaction under a blanket of an inert gas like nitrogen or argon is a highly effective method.[1][2]
-
pH Control: The rate of aniline oxidation is often pH-dependent.[1][7] Maintaining an optimal pH, sometimes with a buffer, can suppress oxidation.
-
Use of Protecting Groups: Temporarily masking the amino group can prevent its oxidation. The most common method is acetylation to form an acetanilide, which is less reactive.[1]
-
Use of Antioxidants: Introducing a sacrificial agent that oxidizes more readily than the aniline intermediate can offer protection.[1]
-
Temperature Control: Running the reaction at a reduced temperature can help control the reaction rate and minimize oxidation.[1]
Troubleshooting Guide
Issue 1: My reaction mixture turned dark brown or black immediately after adding a reagent (e.g., a metal salt).
-
Probable Cause: The aniline intermediate is likely undergoing rapid oxidation. This can be catalyzed by the metal salt and accelerated by the presence of atmospheric oxygen.[1]
-
Solution:
-
Work Under an Inert Atmosphere: Repeat the reaction, ensuring all solvents are degassed and the reaction is conducted under a positive pressure of nitrogen or argon.[1][2]
-
Control Temperature: Add the reagent slowly at a reduced temperature (e.g., in an ice bath) to manage any exothermic processes and slow the rate of oxidation.[1]
-
Adjust pH: Aniline oxidation rates can increase in acidic conditions.[1] Consider buffering the solution to maintain a stable and optimal pH.[1]
-
Issue 2: My final product is a mixture containing several colored impurities that are difficult to separate.
-
Probable Cause: Uncontrolled oxidation has led to the formation of multiple byproducts like nitroarenes, azoxybenzenes, and polymeric species.[5]
-
Solution:
-
Employ a Protecting Group: Protect the aniline's amino group as an acetanilide before proceeding with the synthesis. The acetamido group is less activating, which can prevent unwanted side reactions.[1] The protecting group can be removed in a subsequent step.
-
Optimize Purification: If re-synthesis is not feasible, attempt purification. Techniques like column chromatography, recrystallization (sometimes with activated carbon to remove colored impurities), or steam distillation can be effective.[3][8][9] For stubborn isomers, High-Performance Liquid Chromatography (HPLC) may be required.[9]
-
Issue 3: The yield of my desired product is consistently low, and I suspect degradation.
-
Probable Cause: The reaction conditions are too harsh, favoring oxidation of the aniline intermediate over the desired reaction pathway.
-
Solution:
-
Modify Reaction Conditions: Investigate the effect of temperature, solvent, and catalyst concentration. For example, in the Boyland-Sims oxidation, increasing the temperature from ambient to 45°C can double the product yield, and using specific catalysts can increase it even further.[10]
-
Change the Oxidant: The choice of oxidizing agent can dramatically affect selectivity and yield. For instance, using H₂O₂ with a weak base like NaF can selectively produce azoxybenzenes, while a strong base like NaOMe can favor the formation of nitrobenzenes.[11][12]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Boyland-Sims Oxidation of Aniline
| Catalyst/Modification | Temperature (°C) | Yield of Aminophenylsulfates (%) | Predominant Isomer | Reference |
|---|---|---|---|---|
| None | Ambient | < 18% (approx.) | - | [10] |
| None | 45 | ~35% | - | [10] |
| Metallophthalocyanines | - | 54 - 85% | Para | [10] |
| Cobalt Phthalocyanine | - | 85% | Para (1:7 ortho:para) |[10] |
Table 2: Selective Oxidation of Aniline to Azoxybenzene vs. Nitrobenzene using H₂O₂
| Base | Solvent System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaF | MeCN | Azoxybenzene | 99% | [11] |
| NaOMe | MeCN/EtOH | Nitrobenzene | High |[11] |
Experimental Protocols
Protocol 1: General Procedure for Working Under an Inert Atmosphere
-
Apparatus Setup: Assemble your glassware (e.g., round-bottom flask with a condenser) and flame-dry or oven-dry it to remove moisture. Allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Solvent Degassing: Degas all solvents by sparging with an inert gas for at least 15-30 minutes or by using a freeze-pump-thaw technique.[2]
-
Reagent Addition: Dissolve solid reagents in the degassed solvent in separate flasks under a positive pressure of inert gas. Transfer solutions into the reaction flask using a cannula or a dropping funnel.[1]
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, using a gas bubbler to monitor the flow.[2]
-
Work-up: Upon completion, perform the work-up and purification steps as quickly as possible to minimize subsequent exposure to air.[1]
Protocol 2: Protection of an Aniline Intermediate via Acetylation
-
Dissolution: In a round-bottom flask, dissolve the aniline intermediate in a suitable solvent such as dichloromethane or acetic acid.[1]
-
Reagent Addition: Cool the solution in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise, followed by a base like pyridine or triethylamine (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.[1]
-
Isolation: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting acetanilide can be further purified by recrystallization or column chromatography.[1]
Protocol 3: Deprotection of an Acetanilide
-
Hydrolysis: Dissolve the protected acetanilide intermediate in a mixture of ethanol and water.[1]
-
Add Acid/Base: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a stoichiometric amount of a strong base (e.g., NaOH).[1]
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[1]
-
Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution (with a base if acid was used, or an acid if a base was used). The deprotected aniline product can then be isolated by filtration (if it precipitates) or by extraction with an organic solvent.[1]
Visualizations
Caption: Common oxidation pathways of aniline leading to various byproducts.
Caption: A decision-making workflow for troubleshooting aniline oxidation.
Caption: Key strategies for preventing the oxidation of aniline intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Purification of 2-Methyl-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-4-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 3-chloro-4-methylbenzotrifluoride or 2-methyl-4-chloroaniline.
-
Positional Isomers: Isomers such as 2-Methyl-3-(trifluoromethyl)aniline or 2-Methyl-5-(trifluoromethyl)aniline may be formed depending on the regioselectivity of the reactions.
-
Over-halogenated or Under-halogenated Species: If halogenation steps are involved, impurities with additional or fewer halogen atoms might be present.
-
Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are:
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities and some isomeric impurities with different boiling points.
-
Recrystallization: A suitable method for removing small amounts of impurities from a solid product.
-
Column Chromatography: Useful for separating the desired compound from impurities with different polarities.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of chromatographic and spectroscopic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity determination due to its high resolution and quantitative accuracy.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and help quantify impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Synthesis
Symptoms:
-
GC-MS or HPLC analysis of the crude product shows multiple significant impurity peaks.
-
The crude product is a dark oil or solid, suggesting the presence of colored impurities.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure completion. Consider extending the reaction time or adjusting the temperature if necessary. |
| Side Reactions | Optimize reaction conditions (temperature, pressure, catalyst) to minimize the formation of by-products. Ensure high-purity starting materials are used. |
| Oxidation of the Product | Handle the reaction mixture and the isolated product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
Problem 2: Poor Separation During Vacuum Distillation
Symptoms:
-
Co-distillation of the product and impurities.
-
Product decomposition at high temperatures.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inefficient Fractionating Column | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. |
| Inadequate Vacuum | Ensure the vacuum system can achieve and maintain a low pressure. A lower pressure will reduce the boiling point of the aniline and minimize thermal decomposition. |
| Boiling Point Too High | The predicted boiling point at atmospheric pressure is ~202.8 °C.[3] A related compound, 4-(trifluoromethyl)aniline, boils at 83 °C/12 mmHg.[4] Aim for a vacuum level that brings the boiling point into a manageable range (e.g., below 150 °C). |
Problem 3: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
Low recovery of the purified product.
-
Crystals are still colored after recrystallization.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | A good solvent should dissolve the compound when hot but not when cold.[1] For anilines, a mixed solvent system like ethanol/water or isopropanol/water is often effective.[5] Perform small-scale solvent screening to find the optimal system. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities along with the product. |
| Colored Impurities Present | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may slightly reduce the yield.[1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This method is suitable for purifying liquid this compound from non-volatile impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Place the crude this compound into the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus.
-
Gradually apply vacuum to the system, aiming for a pressure that will lower the boiling point to a suitable temperature (e.g., 10-20 mmHg).
-
Gently heat the distillation flask using a heating mantle.
-
Collect the distillate in fractions based on the boiling point. Monitor the purity of each fraction using GC or HPLC.
-
Combine the fractions that contain the purified product.
Protocol 2: Purification by Recrystallization (Two-Solvent System)
This protocol is for purifying solid this compound. A common two-solvent system for anilines is ethanol and water.[5][6]
Materials:
-
Crude this compound
-
Ethanol (Solvent 1)
-
Water (Solvent 2)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Heat the solution to boiling.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.[6]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method separates compounds based on their polarity.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Crude this compound
-
Collection tubes
Procedure:
-
Select the Eluent: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.2-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and apply gentle pressure to begin the separation.
-
Collect Fractions: Collect the eluent in fractions as it comes off the column.
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
The following table provides a hypothetical summary of the purification efficiency for this compound. Actual results may vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Yield (%) |
| Vacuum Distillation | 85% | 98% | 80% |
| Recrystallization (Ethanol/Water) | 90% | >99% | 75% |
| Column Chromatography | 80% | >99.5% | 65% |
Visualizations
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. 2-Methyl-4-(trifluoromethyl) aniline CAS#: 67169-22-6 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
Comparing reactivity of 2-Methyl-4-(trifluoromethyl)aniline with other anilines
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 2-Methyl-4-(trifluoromethyl)aniline with other key aniline derivatives. The analysis is supported by experimental data on basicity and reactivity in common chemical transformations, detailed experimental protocols, and visualizations to elucidate the interplay of electronic and steric effects that govern its chemical behavior.
Introduction to Aniline Reactivity
The reactivity of aniline and its derivatives is fundamentally dictated by the interplay of electronic and steric effects of the substituents on the aromatic ring. These substituents modulate the electron density on the amino group's nitrogen atom and the aromatic ring itself, thereby influencing the molecule's basicity, nucleophilicity, and the regioselectivity of electrophilic aromatic substitution reactions.
This compound presents a unique case where two substituents with opposing electronic effects are present. The methyl group (-CH₃) at the ortho position is an electron-donating group (EDG) via an inductive effect, which generally increases the basicity and nucleophilicity of the aniline. Conversely, the trifluoromethyl group (-CF₃) at the para position is a potent electron-withdrawing group (EWG) due to its strong negative inductive effect (-I), which significantly decreases basicity and deactivates the aromatic ring towards electrophilic attack.[1][2][3][4] The ortho-methyl group also introduces steric hindrance around the amino group, which can influence its accessibility in certain reactions.[5][6][7][8]
Comparative Analysis of Basicity (pKa)
The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. A higher pKa value indicates a more basic aniline.
The predicted pKa of this compound is 2.62.[9] This low value, when compared to aniline (pKa = 4.60), highlights the dominant electron-withdrawing effect of the trifluoromethyl group, which significantly reduces the electron density on the nitrogen atom.[10] The electron-donating effect of the ortho-methyl group is not sufficient to counteract this strong deactivation.
| Aniline Derivative | Substituents | pKa | Relative Basicity |
| 4-Methoxyaniline | para-OCH₃ (Strong EDG) | 5.34[10] | Highest |
| 4-Methylaniline | para-CH₃ (EDG) | 5.08[10] | High |
| Aniline | Unsubstituted | 4.60[10] | Moderate |
| 2-Methylaniline | ortho-CH₃ (EDG) | 4.44[11] | Moderate |
| 4-Chloroaniline | para-Cl (EWG) | 3.98[10] | Low |
| This compound | ortho-CH₃ (EDG), para-CF₃ (Strong EWG) | 2.62 (Predicted)[9] | Very Low |
| 4-Nitroaniline | para-NO₂ (Strong EWG) | 1.00[10] | Lowest |
Reactivity in Key Chemical Transformations
The electronic and steric characteristics of this compound influence its reactivity in common synthetic transformations such as acylation, alkylation, and diazotization.
Acylation
Acylation of the amino group is a fundamental reaction for anilines. The rate of acylation is dependent on the nucleophilicity of the nitrogen atom. Due to the strongly deactivating trifluoromethyl group, this compound is expected to undergo acylation at a significantly slower rate compared to aniline and other electron-rich anilines. The steric hindrance from the ortho-methyl group may further impede the approach of bulky acylating agents.
Alkylation
Similar to acylation, the rate of N-alkylation is influenced by the nucleophilicity of the aniline. Electron-deficient anilines, such as this compound, generally exhibit lower reactivity towards alkylating agents.[12]
Diazotization
Diazotization involves the reaction of an aniline with nitrous acid to form a diazonium salt.[13][14] This reaction is crucial for the synthesis of a wide range of aromatic compounds. While electron-withdrawing groups can slow down the initial N-nitrosation step, the subsequent dehydration to form the diazonium ion is often feasible. However, the overall reaction rate for electron-deficient anilines may be slower compared to electron-neutral or electron-rich anilines.[15][16]
Experimental Protocols
General Procedure for Comparative Acylation
Objective: To compare the relative rates of acylation of different anilines with acetic anhydride.
Materials:
-
Aniline
-
This compound
-
4-Methoxyaniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
In separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of each aniline in 5 mL of DCM.
-
To each flask, add 1.1 equivalents of pyridine.
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add 1.05 equivalents of acetic anhydride dropwise with stirring.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by TLC. Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp. The disappearance of the starting aniline spot and the appearance of the corresponding acetanilide product spot indicate the progress of the reaction.
-
The relative rates of reaction can be qualitatively assessed by comparing the time taken for the complete consumption of the starting aniline in each case.
General Procedure for Diazotization and Azo-Coupling
Objective: To compare the formation of diazonium salts from different anilines and their subsequent coupling with a coupling agent to form an azo dye.
Materials:
-
Aniline
-
This compound
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and dilute
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
In separate beakers, prepare solutions of each aniline (e.g., 1 mmol) in a mixture of concentrated HCl (2.5 mL) and water (2.5 mL). Cool the solutions to 0-5 °C in an ice-salt bath.
-
In a separate flask, dissolve an equimolar amount of sodium nitrite in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to each of the cold aniline hydrochloride solutions with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
In a separate beaker, dissolve 2-naphthol (1 mmol) in a cold aqueous solution of sodium hydroxide.
-
Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.
-
The formation of a brightly colored azo dye precipitate indicates a successful coupling reaction. The time taken for the formation of the precipitate and the intensity of the color can provide a qualitative comparison of the reactivity.
Visualizations
Caption: Interplay of electronic and steric effects in this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 67169-22-6 | Benchchem [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. asianpubs.org [asianpubs.org]
- 9. 2-Methyl-4-(trifluoromethyl) aniline CAS#: 67169-22-6 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methyl-4-(trifluoromethyl)aniline and 2-Methyl-4-chloroaniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient development of novel molecules. Substituted anilines are a cornerstone of many synthetic pathways, particularly in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of two key aniline derivatives: 2-Methyl-4-(trifluoromethyl)aniline and 2-Methyl-4-chloroaniline. We will delve into their physicochemical properties, reactivity, and performance in the synthesis of bioactive molecules, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle difference between a trifluoromethyl group and a chloro group at the 4-position of 2-methylaniline results in distinct physicochemical properties that influence their handling, reactivity, and the characteristics of the final products.
| Property | This compound | 2-Methyl-4-chloroaniline |
| CAS Number | 67169-22-6[1][2] | 95-69-2[3] |
| Molecular Formula | C₈H₈F₃N[1] | C₇H₈ClN |
| Molecular Weight | 175.15 g/mol [1] | 141.60 g/mol |
| Appearance | - | Colorless solid[4] |
| Melting Point | - | 29–30 °C[4] |
| Boiling Point | - | 240–241 °C[4] |
| pKa (of conjugate acid) | Lower than 2-methyl-4-chloroaniline (estimated) | ~3.9-4.2 (estimated for chloroanilines)[5] |
| Lipophilicity (LogP) | Higher | Lower |
Reactivity and Performance in Synthesis: A Tale of Two Substituents
The electronic nature of the substituent at the para-position to the amino group profoundly impacts the aniline's reactivity. The trifluoromethyl group is a strong electron-withdrawing group, primarily through a negative inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution and decreases the nucleophilicity of the amino group. In contrast, the chloro group is also electron-withdrawing via induction but has a competing, albeit weaker, electron-donating resonance effect (+R). This results in a less pronounced deactivation of the ring and a more nucleophilic amino group compared to its trifluoromethyl counterpart.
These electronic differences dictate the suitability of each aniline for specific reactions. The reduced nucleophilicity of this compound can be advantageous in preventing side reactions and may require more forcing conditions in nucleophilic substitution reactions. Conversely, the higher reactivity of 2-Methyl-4-chloroaniline might lead to higher yields under milder conditions but could also result in over-reactivity or undesired side products.
Experimental Data Summary: Synthesis of Bioactive Molecules
To illustrate the practical implications of these differences, we compare their use in the synthesis of two prominent commercial products: the multi-kinase inhibitor drug Sorafenib, which utilizes a trifluoromethylaniline core, and the herbicide Chlortoluron, derived from a chloroaniline.
| Parameter | Synthesis of a Sorafenib Analogue | Synthesis of Chlortoluron |
| Starting Aniline | 4-chloro-3-(trifluoromethyl)aniline | 3-chloro-4-methylaniline |
| Reaction Type | Urea formation | Urea formation |
| Reagents | Phenyl carbamate, Pyridine | Dimethylamine, Phosgene (or equivalent) |
| Conditions | 80 °C, 3 hours[6] | Not specified |
| Reported Yield | 48.2%[6] | High (industrial process) |
Experimental Protocols
Protocol 1: Synthesis of a Sorafenib Analogue using a Trifluoromethylaniline Derivative
This protocol is adapted from the synthesis of 4-{4-[3-(4-Chloro-3-trifluoromethyl-phenyl)-ureido]-phenoxy}-pyridine-2-carboxylic acid methylamide.[6]
Materials:
-
4-(4-Aminophenoxy)-pyridine-2-carboxylic acid methylamide
-
Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
-
Pyridine (anhydrous)
Procedure:
-
To a 25-mL flask, add 5 mL of pyridine.
-
Add 200 mg (0.822 mmol) of 4-(4-aminophenoxy)-pyridine-2-carboxylic acid methylamide and 259.5 mg (0.822 mmol) of phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
After the reaction is complete, remove the pyridine by evaporation under vacuum.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol (30:1) eluent system to yield the final product.
Protocol 2: Synthesis of 2-Methyl-4-chloroaniline
This protocol describes the synthesis of 2-Methyl-4-chloroaniline from 2-methylaniline.[7]
Materials:
-
2-methylaniline
-
36% Hydrochloric acid
-
Copper(II) chloride (CuCl₂)
-
Oxygen gas
-
Hydrogen chloride gas
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Saturated saline solution
Procedure:
-
Dissolve 1.07 grams (10 mmol) of 2-methylaniline in 20 mL of 36% hydrochloric acid.
-
Add 2.68 grams (20 mmol) of CuCl₂ to the solution.
-
Heat the reaction mixture to 60 °C.
-
Introduce oxygen gas at a rate of 0.02 moles/hour and hydrogen chloride gas at a rate of 0.01 moles/hour.
-
Monitor the reaction for 6 hours until the starting material is consumed (as indicated by spot test).
-
Cool the reaction mixture to room temperature and add 30 mL of ethyl acetate with stirring.
-
Adjust the pH to 7 with a saturated sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic phases twice with a saturated saline solution and dry over anhydrous sodium sulfate.
-
The crude product can be further purified by recrystallization from petroleum ether to yield 1.06 grams (75% yield) of 4-Chloro-2-methylaniline.[7]
Visualizing Synthetic Pathways and Workflows
Diagram 1: Synthesis of a Sorafenib Analogue
References
- 1. 2-Methyl-4-(trifluoromethyl) aniline | 67169-22-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-methyl-4-chloroaniline [stenutz.eu]
- 4. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]
- 5. pKa values [stenutz.eu]
- 6. tarjomefa.com [tarjomefa.com]
- 7. Page loading... [guidechem.com]
Efficacy of Brominating Agents for 3-(Trifluoromethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective bromination of 3-(trifluoromethyl)aniline is a critical transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates. The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group presents a unique challenge in controlling the regioselectivity of this electrophilic aromatic substitution. This guide provides an objective comparison of different brominating agents, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.
Comparison of Brominating Agents
The choice of brominating agent and reaction conditions significantly impacts the yield and isomeric distribution of the brominated products. Direct bromination of 3-(trifluoromethyl)aniline with molecular bromine often leads to polybromination and a mixture of isomers due to the strong activating nature of the amino group.[1][2] To achieve controlled monobromination, milder brominating agents or protection of the amino group are typically employed.
| Brominating Agent | Starting Material | Solvent | Temperature | Time | Yield of 4-bromo-3-(trifluoromethyl)aniline | Other Isomers Detected | Reference |
| N-Bromosuccinimide (NBS) | 3-(Trifluoromethyl)aniline | N,N-Dimethylformamide (DMF) | Room Temperature | 3 hours | 90-92% | Traces of dibrominated products | [3][4] |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | N,N-dimethyl-3-(trifluoromethyl)aniline | Dichloromethane | -10 °C to Room Temperature | ~1 hour | High yields reported | Not specified | [2][3] |
| Copper(II) Bromide (CuBr₂) | 3-(Trifluoromethyl)aniline | 1-hexyl-3-methylimidazolium bromide | Room Temperature | 1 hour | 93% | 2.4% of other isomers | [5] |
| Bromine (Br₂) with Amino Group Protection | 3-Acetamido-benzotrifluoride | Glacial Acetic Acid | 0-5 °C to Room Temperature | 1-2 hours | High (not quantified) | Minor ortho-isomer possible | [1] |
Experimental Protocols
Method 1: Bromination using N-Bromosuccinimide (NBS)
This protocol describes a direct and efficient method for the monobromination of 3-(trifluoromethyl)aniline.[3][4]
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-Dimethylformamide (DMF).
-
To this solution, add a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF dropwise at room temperature with vigorous stirring.[3]
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[3]
-
Wash the organic layer with a brine solution.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Method 2: Bromination using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
This method is suitable for the bromination of the N,N-dimethylated derivative of 3-(trifluoromethyl)aniline.[2][3]
Procedure:
-
Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline (1.0 equivalent) in dichloromethane and cool the solution to -10 °C in a cooling bath.[3]
-
Add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 equivalent) portion-wise, maintaining the temperature between -10 °C and 0 °C.[2]
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.[3]
-
Extract the reaction mixture with an aqueous sodium hydroxide solution to remove the 2,4,6-tribromophenol byproduct.[3]
-
Wash the organic layer with water.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[2]
Method 3: Bromination using Copper(II) Bromide in an Ionic Liquid
This protocol offers a regioselective bromination of unprotected 3-(trifluoromethyl)aniline under mild conditions.[5][6]
Procedure:
-
Conduct the reaction in 1-hexyl-3-methylimidazolium bromide as the solvent.
-
Add 3 equivalents of Copper(II) Bromide (CuBr₂) to a solution of 3-(trifluoromethyl)aniline.[5]
-
Stir the reaction mixture at room temperature for 1 hour.[5]
-
Monitor the reaction by GC-MS analysis of the crude reaction mixture to determine the isomeric ratio.
-
Isolate the product using standard work-up procedures.
Method 4: Bromination of Protected 3-(Trifluoromethyl)aniline
This two-step protocol involves the protection of the amino group as an acetamide to control the regioselectivity, followed by bromination and deprotection.[1]
Step 1: Acetylation of 3-(Trifluoromethyl)aniline
-
Dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Gently heat the mixture to 50°C for 30 minutes.
-
Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-benzotrifluoride.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[1]
Step 2: Bromination of 3-Acetamido-benzotrifluoride and Deprotection
-
Dissolve the dried 3-acetamido-benzotrifluoride (1.0 equivalent) in glacial acetic acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete.
-
Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-benzotrifluoride.
-
Collect the product by vacuum filtration and wash with water, followed by a sodium bisulfite solution to remove excess bromine.[1]
-
To the crude product, add aqueous hydrochloric acid and heat the mixture to reflux for 1-2 hours to effect deprotection.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.
-
Collect the final product by vacuum filtration, wash with water, and dry.[1]
Reaction Mechanism and Workflow
The bromination of 3-(trifluoromethyl)aniline is an electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The powerful activating effect of the amino group dominates, directing the incoming electrophile primarily to the positions ortho and para to it (positions 2, 4, and 6).[1] Due to steric hindrance from the adjacent trifluoromethyl group, the para-substituted product is preferentially formed.[3]
Caption: Experimental workflow for the bromination of 3-(trifluoromethyl)aniline.
The provided diagram illustrates the different synthetic routes to obtain 4-bromo-3-(trifluoromethyl)aniline. Direct methods using NBS or CuBr₂ offer a more streamlined approach, while the protection-deprotection strategy can provide excellent control over regioselectivity, albeit with additional synthetic steps. The choice of method will depend on the desired purity, scale of the reaction, and the availability of reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Validation of 2-Methyl-4-(trifluoromethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 2-Methyl-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Through a detailed comparison with structurally related aniline derivatives, this document offers insights into its unique spectral characteristics. The experimental data presented herein serves as a valuable resource for the validation and quality control of this compound in research and development settings.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. This comparative approach highlights the influence of substituent positioning on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| This compound | ~7.3-7.5 | m | - | 2H | Aromatic H |
| ~6.8 | d | ~8.0 | 1H | Aromatic H | |
| ~3.8 | br s | - | 2H | -NH₂ | |
| ~2.2 | s | - | 3H | -CH₃ | |
| 4-Methyl-2-(trifluoromethyl)aniline | ~7.2-7.4 | m | - | 2H | Aromatic H |
| ~6.9 | d | ~8.0 | 1H | Aromatic H | |
| ~3.9 | br s | - | 2H | -NH₂ | |
| ~2.3 | s | - | 3H | -CH₃ | |
| 2-Methyl-5-(trifluoromethyl)aniline | ~7.1-7.3 | m | - | 2H | Aromatic H |
| ~6.7 | d | ~8.0 | 1H | Aromatic H | |
| ~3.7 | br s | - | 2H | -NH₂ | |
| ~2.1 | s | - | 3H | -CH₃ |
Note: The presented data for this compound and its isomers are representative values based on typical chemical shifts for similar structures. Precise values may vary based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~145 | C-NH₂ |
| ~130 (q) | C-CF₃ | |
| ~125 (q, J ≈ 270 Hz) | -CF₃ | |
| ~115-130 | Aromatic C-H | |
| ~17 | -CH₃ | |
| 4-Methyl-2-(trifluoromethyl)aniline | ~146 | C-NH₂ |
| ~128 (q) | C-CF₃ | |
| ~126 (q, J ≈ 272 Hz) | -CF₃ | |
| ~118-132 | Aromatic C-H | |
| ~20 | -CH₃ | |
| 2-Methyl-5-(trifluoromethyl)aniline | ~144 | C-NH₂ |
| ~131 (q) | C-CF₃ | |
| ~124 (q, J ≈ 271 Hz) | -CF₃ | |
| ~114-129 | Aromatic C-H | |
| ~16 | -CH₃ |
Note: The presented data are estimated values. The quarternary carbons attached to the trifluoromethyl group exhibit a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to C-F coupling.
Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)
| Compound | N-H Stretching | C-H Aromatic Stretching | C=C Aromatic Stretching | C-N Stretching | C-F Stretching |
| This compound | ~3450, ~3360 | ~3050 | ~1620, ~1510 | ~1320 | ~1120, ~1070 |
| 4-(Trifluoromethyl)aniline | ~3480, ~3390 | ~3060 | ~1625, ~1520 | ~1325 | ~1110, ~1065 |
| 2-Methylaniline | ~3430, ~3350 | ~3040 | ~1620, ~1500 | ~1270 | - |
Table 4: Mass Spectrometry Data (Electron Ionization, EI)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 175 | 156 ([M-F]⁺), 106 ([M-CF₃]⁺) |
| 4-(Trifluoromethyl)aniline | 161 | 142 ([M-F]⁺), 92 ([M-CF₃]⁺) |
| 2-Methylaniline | 107 | 106 ([M-H]⁺), 91 ([M-CH₃]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is injected into the gas chromatograph (GC) coupled to the mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: The mass spectrum corresponding to the GC peak of the compound is analyzed to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis and the logical relationships in interpreting the spectral data.
Caption: Workflow for the spectroscopic analysis and validation of this compound.
Caption: Relationship between molecular structure and expected spectroscopic features.
A Researcher's Guide to Purity Analysis of Synthesized 2-Methyl-4-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the purity assessment of 2-Methyl-4-(trifluoromethyl)aniline, complete with experimental protocols and data presentation, to aid in the selection of the most appropriate methods for quality control.
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity directly impacts the yield, safety, and efficacy of the final product. Therefore, robust analytical methods are required to identify and quantify any impurities that may be present.
Comparison of Analytical Techniques
Several analytical techniques can be employed for the purity analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the ability to identify unknown impurities. The table below summarizes the key performance characteristics of the most common techniques.
| Analytical Technique | Principle | Typical Purity Range (%) | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | 95.0 - 99.9 | High resolution, quantitative accuracy, and versatility for various impurities. | Can be time-consuming, requires solvent disposal. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | 97.0 - 99.9+[1] | High sensitivity, excellent for volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | >95 (quantitative NMR) | Provides structural confirmation of the main component and impurities.[1] | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | Complementary to HPLC/GC | High sensitivity and specificity, excellent for impurity identification. | Typically used in conjunction with a separation technique (e.g., GC-MS, LC-MS). |
Experimental Protocols
Detailed methodologies for the most commonly employed techniques, HPLC and GC, are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and the impurity profile of the synthesized batch.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a composition of 60:40 (Acetonitrile:Water).
-
Linearly increase acetonitrile to 95% over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase composition to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography (GC) Method
This method is ideal for assessing the purity of this compound and for detecting volatile impurities and residual solvents.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (for FID).
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
Potential Impurities in Synthesized this compound
A thorough purity analysis requires an understanding of potential impurities that may arise from the synthesis process. Common synthesis routes may introduce the following impurities:
-
Unreacted Starting Materials: Such as 2-methylaniline or a halogenated precursor.
-
Isomeric Byproducts: Formation of other positional isomers of methyl-(trifluoromethyl)aniline.
-
Side-Reaction Products: Byproducts from the trifluoromethylation or amination/reduction steps.
-
Residual Solvents: Solvents used during the reaction and purification stages.
-
Degradation Products: Anilines can be prone to oxidation, leading to the formation of colored impurities.
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a newly synthesized batch of this compound.
References
A Comparative Guide to the Biological Activities of Compounds Derived from 2-Methyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthetic precursor, 2-Methyl-4-(trifluoromethyl)aniline, serves as a crucial building block for a diverse range of compounds exhibiting significant biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates in medicinal chemistry and agrochemical research. This guide provides an objective comparison of the performance of various compounds derived from this aniline, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative compounds, presenting their half-maximal inhibitory concentration (IC50) values.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A1 | Anilinoquinazoline | A431 (Skin Carcinoma) | 2.62 | Erlotinib | 1.85 |
| Compound A2 | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | Vemurafenib | 0.032 |
| Compound A3 | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | Vemurafenib | 0.028 |
| Compound A4 | Thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | 27.8 | Enzalutamide | 22 |
| Compound A5 | Thiazolo[4,5-d]pyrimidine | MCF-7 (Breast) | 45.6 | Tamoxifen | 15.6 |
| Compound A6 | 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 12.76 | Sorafenib | 5.8 |
Note: The data is compiled from various studies for comparative purposes.[3][4][5] Direct side-by-side comparisons in a single study may vary.
Signaling Pathways in Cancer
Many of the anticancer compounds derived from this compound are believed to exert their effects by targeting receptor tyrosine kinases. The diagrams below illustrate the simplified signaling pathways of EGFR and VEGFR, which are common targets for these inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of aniline derivatives.
Antimicrobial Activity
Several derivatives of this compound have exhibited potent antimicrobial properties against a range of pathogenic bacteria. The mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.[6][7]
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected compounds against Gram-positive and Gram-negative bacteria.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Compound B1 | Pyrazole Derivative | Staphylococcus aureus (MRSA) | 3.12 | Vancomycin | 1.0 |
| Compound B2 | Pyrazole Derivative | Enterococcus faecalis | 3.12 | Ampicillin | 2.0 |
| Compound B3 | Iodo-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | Ciprofloxacin | 0.25 |
| Compound B4 | Iodo-trifluoromethylaniline | Vibrio harveyi | 50 | Ciprofloxacin | 0.5 |
Note: Data is sourced from multiple studies for comparison.[7][8][9][10]
Bacterial Cell Wall Synthesis Pathway
A primary target for many antibacterial agents is the bacterial cell wall synthesis pathway. The diagram below illustrates a simplified overview of this essential process.
Caption: Simplified overview of the bacterial cell wall synthesis pathway.
Insecticidal Activity
Derivatives of this compound have been investigated as potent insecticides. A common mode of action is the antagonism of the γ-aminobutyric acid (GABA) receptor in the insect nervous system, leading to hyperexcitation and death.[11][12]
Comparative Insecticidal Data
The following table compares the insecticidal activity of a representative compound with a commercial insecticide.
| Compound ID | Derivative Class | Insect Species | LC50 (µg/mL) | Reference Insecticide | LC50 (µg/mL) |
| Compound C1 | Phenylpyrazole | Aphis craccivora | < 200 | Imidacloprid | < 100 |
| Compound C2 | Phenylpyrazole | Plutella xylostella | 200 | Flubendiamide | < 50 |
Note: LC50 (Lethal Concentration, 50%) values are from various studies and are for comparative illustration.[13][14]
Insect GABA Receptor Signaling
The GABA receptor is a ligand-gated ion channel that, when activated by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of nerve impulses. Antagonists block this action.
Caption: Simplified diagram of insect GABA receptor signaling and antagonism by aniline derivatives.
Herbicidal Activity
Certain derivatives of this compound have shown promise as herbicidal agents. While the specific modes of action can vary, they often interfere with essential plant biochemical pathways.
Comparative Herbicidal Data
The following table provides a conceptual comparison of the herbicidal efficacy of a derivative against a widely used commercial herbicide.
| Compound ID | Derivative Class | Plant Species | EC50 (µM) | Reference Herbicide | EC50 (µM) |
| Compound D1 | Auxin Analog | Lactuca sativa (Lettuce) | ~10-100 | 2,4-D | ~10-100 |
| Compound D2 | Auxin Analog | Vigna mungo (Black gram) | ~1-10 | IAA (Natural Auxin) | ~1-10 |
Note: EC50 (Half maximal Effective Concentration) values are based on studies of trifluoromethyl-containing auxin analogs and are for comparative purposes.[15][16] The reference herbicide Glyphosate is a broad-spectrum herbicide with a different mode of action.[17][18][19]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of compounds on cancer cell lines.
Caption: General workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of antimicrobial compounds using the broth microdilution method.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Insecticidal Bioassay (Contact Vial Method)
This protocol outlines a method for assessing the contact toxicity of compounds to insects.
Procedure:
-
Vial Coating: Dissolve the test compound in a volatile solvent (e.g., acetone) and coat the inner surface of glass vials. Allow the solvent to evaporate completely.
-
Insect Exposure: Introduce a known number of insects (e.g., 10-20) into each treated vial.
-
Incubation: Maintain the vials under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage mortality and determine the LC50 value.
Herbicidal Bioassay (Seedling Growth Inhibition)
This protocol describes a method for evaluating the pre-emergence herbicidal activity of compounds.
Procedure:
-
Treatment Application: Incorporate the test compound into the soil or an agar medium at various concentrations.
-
Seed Sowing: Sow seeds of a susceptible plant species (e.g., lettuce, cress) in the treated substrate.
-
Incubation: Grow the plants under controlled conditions in a growth chamber.
-
Growth Assessment: After a set period (e.g., 7-14 days), measure relevant growth parameters such as root length, shoot length, and fresh weight.
-
Data Analysis: Calculate the percentage of growth inhibition compared to an untreated control and determine the EC50 value.
References
- 1. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mediating EGFR-TKI Resistance by VEGF/VEGFR Autocrine Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]
- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Toxicological concerns regarding glyphosate, its formulations, and co-formulants as environmental pollutants: a review of published studies from 2010 to 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of glyphosate and glyphosate-based herbicides on phyllospheric Methylobacterium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF3) groups into drug candidates is a cornerstone of modern medicinal chemistry. This powerful building block can dramatically enhance a molecule's pharmacological profile by modulating key physicochemical properties. This guide provides a comparative analysis of trifluoromethylated compounds against their non-fluorinated (typically methyl) analogs, supported by experimental data, detailed protocols for key assays, and visualizations to clarify complex concepts.
The trifluoromethyl group is prized for its strong electron-withdrawing nature, high lipophilicity, and exceptional stability. These characteristics can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity to biological targets.
I. Metabolic Stability: Resisting Degradation for Enhanced Efficacy
A critical factor in a drug's success is its ability to resist metabolic breakdown, ensuring a longer duration of action and a more predictable pharmacokinetic profile. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.
By replacing a metabolically vulnerable methyl group with a trifluoromethyl group, medicinal chemists can block a key site of metabolism, a strategy known as "metabolic switching." This modification can lead to a significant increase in the drug's half-life and a reduction in the formation of metabolites.
Comparative Data: Metabolic Stability
| Compound Pair | Assay System | Parameter | Methyl Analog | Trifluoromethyl Analog | Fold Improvement | Reference |
| Picornavirus Inhibitor | Monkey Liver Microsomes | Number of Metabolites | 8 | 2 (minor) | 4x reduction in metabolites | |
| Generic Drug Candidate | Human Liver Microsomes | Half-life (t1/2) | Shorter | Longer | - | |
| Generic Drug Candidate | Human Liver Microsomes | Intrinsic Clearance (CLint) | Higher | Lower | - |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a compound using liver microsomes.
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
2. Materials:
-
Test compound and positive control compounds (e.g., compounds with known high and low metabolic clearance).
-
Pooled liver microsomes (human or other species of interest).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Magnesium chloride (MgCl2).
-
Acetonitrile or methanol (for reaction termination).
-
Internal standard for LC-MS/MS analysis.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
3. Procedure:
- Preparation:
- Prepare stock solutions of the test compound and control compounds in a suitable solvent (e.g., DMSO).
- Prepare the microsomal incubation mixture containing phosphate buffer, MgCl2, and liver microsomes.
- Prepare the NADPH regenerating system solution.
- Incubation:
- Add the test compound to the microsomal incubation mixture in a 96-well plate and pre-incubate at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the plate at 37°C with gentle shaking.
- Sampling and Reaction Termination:
- At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
- Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
- Sample Processing and Analysis:
- Centrifuge the plate to precipitate the proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).
Mandatory Visualization: Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
II. Lipophilicity: Navigating Biological Membranes
Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical determinant of its absorption, distribution, and ability to cross cell membranes. The trifluoromethyl group is highly lipophilic and generally increases the overall lipophilicity of a molecule when it replaces a less lipophilic group like a methyl group. This property is often quantified by the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), which accounts for ionizable compounds.
An optimal level of lipophilicity is crucial for drug efficacy. While increased lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Comparative Data: Lipophilicity
| Compound Pair | Parameter | Methyl Analog (logP/logD) | Trifluoromethyl Analog (logP/logD) | ΔlogP/logD | Reference |
| Substituted Proline | logP | - | +0.7 (approx.) | ~0.7 | |
| General observation | ΔlogD7.4 | - | Median: +1.1 | - |
Experimental Protocol: Shake-Flask Method for logD/logP Determination
This protocol describes the classic shake-flask method for determining the lipophilicity of a compound.
1. Objective: To determine the octanol-water distribution coefficient (logD) or partition coefficient (logP) of a test compound.
2. Materials:
-
Test compound.
-
n-Octanol (reagent grade).
-
Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4 for logD).
-
Suitable solvent for the test compound (e.g., DMSO).
-
Glass vials with screw caps.
-
Mechanical shaker or rotator.
-
Centrifuge.
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or LC-MS).
3. Procedure:
- Solvent Saturation:
- Mix n-octanol and PBS in a separatory funnel and shake vigorously.
- Allow the phases to separate completely. The n-octanol is now water-saturated, and the PBS is octanol-saturated.
- Sample Preparation:
- Prepare a stock solution of the test compound in a suitable solvent.
- In a glass vial, add a known volume of the octanol-saturated PBS and a known volume of the water-saturated n-octanol.
- Add a small aliquot of the test compound stock solution to the vial.
- Partitioning:
- Securely cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
- Phase Separation:
- Centrifuge the vial to ensure complete separation of the two phases.
- Quantification:
- Carefully remove an aliquot from both the aqueous (PBS) and organic (n-octanol) phases.
- Determine the concentration of the test compound in each phase using a suitable analytical method.
4. Data Analysis:
- Calculate the distribution coefficient (D) or partition coefficient (P) using the formula: D (or P) = [Concentration in octanol] / [Concentration in aqueous phase].
- Calculate logD or logP by taking the base-10 logarithm of D or P.
III. Binding Affinity: Hitting the Target with Precision
The therapeutic effect of a drug is contingent on its ability to bind to its biological target with high affinity and selectivity. The introduction of a trifluoromethyl group can enhance binding affinity through various mechanisms, including favorable hydrophobic interactions and the formation of strong non-covalent interactions such as halogen bonds.
Binding affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
Comparative Data: Binding Affinity
| Compound Pair | Target | Parameter | Methyl Analog | Trifluoromethyl Analog | Fold Improvement | Reference |
| Menin-MLL Inhibitor | Menin | Binding Affinity | - | - | 10-fold increase | |
| 5-HT Uptake Inhibitor | 5-HT Transporter | Potency | - | - | 6-fold increase |
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
This protocol describes a common method for measuring binding affinity in solution.
1. Objective: To determine the binding affinity (e.g., Kd or IC50) of a test compound for a target protein.
2. Materials:
-
Target protein.
-
Fluorescently labeled ligand (tracer) that binds to the target protein.
-
Test compound (unlabeled).
-
Assay buffer.
-
Microplates (e.g., 384-well, black).
-
Fluorescence polarization plate reader.
3. Procedure:
- Assay Setup:
- Prepare serial dilutions of the test compound.
- In a microplate, add a fixed concentration of the target protein and the fluorescent tracer to each well.
- Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no target protein (minimum polarization).
- Incubation:
- Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.
- Measurement:
- Measure the fluorescence polarization (in millipolarization units, mP) of each well using a fluorescence polarization plate reader.
4. Data Analysis:
- Plot the fluorescence polarization values against the logarithm of the test compound concentration.
- Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer from the target protein.
- The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the Kd of the tracer is known.
Mandatory Visualization: Metabolic Blocking by Trifluoromethyl Group
Caption: Trifluoromethyl group blocks metabolic oxidation.
IV. Conclusion
The strategic incorporation of trifluoromethylated building blocks is a proven and powerful strategy in drug discovery. The unique properties of the trifluoromethyl group can lead to significant improvements in metabolic stability, lipophilicity, and binding affinity, ultimately enhancing the therapeutic potential of a drug candidate. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the impact of trifluoromethylation in their own drug discovery programs. As the field of fluorine chemistry continues to evolve, the development of new and innovative trifluoromethylated building blocks will undoubtedly continue to drive the discovery of next-generation therapeutics.
A Comparative Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)aniline: A Modern Approach vs. a Traditional Route
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an objective comparison of a new, palladium-catalyzed synthetic route against a traditional multi-step method for the preparation of 2-Methyl-4-(trifluoromethyl)aniline, a valuable building block in the pharmaceutical and agrochemical industries.
This comparison delves into the key performance indicators of each route, including reaction yield, purity, conditions, and the number of synthetic steps. Detailed experimental protocols for both the modern Buchwald-Hartwig amination and the established nitration-reduction pathway are provided, supported by quantitative data to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparing the Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes to this compound, offering a clear comparison of their overall efficiency and practicality.
| Parameter | New Synthetic Route (Buchwald-Hartwig Amination) | Established Synthetic Route (Nitration-Reduction) |
| Starting Material | 4-Bromo-2-methyl-1-(trifluoromethyl)benzene | 1-Methyl-3-(trifluoromethyl)benzene |
| Overall Yield | ~85-95% | ~60-70% |
| Number of Steps | 1 | 2 |
| Key Reagents | Palladium catalyst, phosphine ligand, base, ammonia surrogate | Nitric acid, sulfuric acid, reducing agent (e.g., Fe/HCl) |
| Reaction Temperature | 80-120 °C | 0-100 °C |
| Reaction Time | 12-24 hours | 4-8 hours |
| Purity of Crude Product | Generally high | Variable, requires careful purification |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: New Synthetic Route via Buchwald-Hartwig Amination.
Caption: Established Synthetic Route via Nitration and Reduction.
Detailed Experimental Protocols
The successful implementation of any synthetic route relies on a robust and well-defined experimental protocol. Below are detailed methodologies for the key experiments in both the new and established routes.
New Synthetic Route: Buchwald-Hartwig Amination
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond in a single step from an aryl halide.[1] The use of an ammonia surrogate, such as benzophenone imine, followed by hydrolysis, is a common strategy to introduce a primary amine.[1]
Experimental Workflow Diagram
References
The Trifluoromethyl Group's Impact on Aniline Basicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group to a molecule can dramatically alter its physicochemical properties, a strategy widely employed in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of the basicity of aniline and its trifluoromethyl-substituted derivatives, supported by experimental data and detailed methodologies. Understanding these structure-activity relationships is crucial for the rational design of novel pharmaceutical agents.
Basicity Comparison: Aniline vs. Trifluoromethyl Anilines
The basicity of an amine is a measure of its ability to accept a proton. It is quantified by the pKa of its conjugate acid (pKaH). A lower pKa value indicates a weaker base. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to decrease the electron density on the aniline nitrogen atom, thereby reducing its basicity. The extent of this effect is dependent on the position of the -CF3 group on the aromatic ring.
The following table summarizes the experimental pKa values for aniline and its trifluoromethylated analogs.
| Compound | Structure | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | 4.61[1] |
| 2-(Trifluoromethyl)aniline | 2-CF₃C₆H₄NH₂ | 1.10 (Predicted)[2] |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.49[3] |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 2.75[4] |
| 3,5-Bis(trifluoromethyl)aniline | 3,5-(CF₃)₂C₆H₃NH₂ | 2.15 (Predicted)[5] |
As the data indicates, the substitution of a trifluoromethyl group significantly lowers the pKa of the anilinium ion, confirming a decrease in the basicity of the parent aniline. This effect is most pronounced when the -CF3 group is in the ortho and para positions, where its strong electron-withdrawing inductive and resonance effects are most effective at delocalizing the lone pair of electrons on the nitrogen atom. The introduction of a second trifluoromethyl group, as seen in 3,5-bis(trifluoromethyl)aniline, further decreases the basicity.
Visualizing the Electronic Effects
The influence of the trifluoromethyl group on the electron density of the aniline ring and the availability of the nitrogen lone pair can be visualized through the following logical diagram.
Caption: Electronic effects of the trifluoromethyl group on aniline basicity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values presented in this guide can be experimentally determined using potentiometric titration. This method involves the gradual addition of a titrant of known concentration to a solution of the analyte and monitoring the resulting change in pH.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Calibrated automatic burette or micropipettes
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
The aniline compound to be tested
-
Deionized water, boiled to remove dissolved CO2
-
Inert gas (e.g., nitrogen or argon) for purging
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Sample Preparation: Accurately weigh a precise amount of the aniline derivative and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M. If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture.
-
Titration Setup: Place the aniline solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar. Gently bubble an inert gas through the solution to prevent the absorption of atmospheric CO2, which can interfere with the measurement.
-
Titration:
-
For the determination of the pKa of the conjugate acid of an aniline (a weak base), titrate the solution with the standardized HCl solution.
-
Alternatively, an excess of standardized HCl can be added to the aniline solution to fully protonate it, and the resulting anilinium chloride solution can then be titrated with standardized NaOH.
-
-
Data Collection: Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize. Smaller increments should be used near the equivalence point, where the pH changes most rapidly.
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
This detailed protocol provides a reliable method for the experimental determination of the basicity of aniline and its derivatives, allowing for direct comparison and validation of the data presented.
References
Comparative Analytical Guide: 2-Methyl-4-(trifluoromethyl)aniline and Its Alternatives for Pharmaceutical and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of analytical data for 2-Methyl-4-(trifluoromethyl)aniline and its structurally related alternatives, 2-Methyl-3-(trifluoromethyl)aniline and 4-Chloro-2-methylaniline. The objective is to offer a comparative analysis of their key analytical signatures to aid in compound identification, purity assessment, and selection for synthesis in pharmaceutical and agrochemical research.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical properties and spectroscopic data for this compound and its selected alternatives. This data is essential for the unambiguous identification and quality control of these compounds.
Table 1: General Physicochemical Properties
| Property | This compound | 2-Methyl-3-(trifluoromethyl)aniline | 4-Chloro-2-methylaniline |
| CAS Number | 67169-22-6[1] | 54396-44-0[2] | 95-69-2 |
| Molecular Formula | C₈H₈F₃N[1] | C₈H₈F₃N[2] | C₇H₈ClN |
| Molecular Weight | 175.15 g/mol [1] | 175.15 g/mol [2] | 141.60 g/mol |
| Appearance | Solid | Colorless to pale yellow liquid[2] | Gray to white solid[3] |
| Melting Point | Not specified | 38-42 °C | 24-27 °C |
| Boiling Point | Not specified | 198–201 °C[2] | 241 °C |
| Density | Not specified | 1.205 g/cm³ @ 25°C[2] | >1.1 g/cm³ (estimated)[3] |
| Purity (Typical) | ≥95% | ≥99.0% (GC)[2] | Analytical standard |
Table 2: ¹H NMR Spectroscopic Data (Representative)
| Compound | Key Chemical Shifts (δ, ppm) and Multiplicity |
| This compound | Aromatic protons, Amine protons (broad singlet), Methyl protons (singlet) |
| 2-Methyl-3-(trifluoromethyl)aniline | Aromatic protons, Amine protons (broad singlet), Methyl protons (singlet) |
| 4-Chloro-2-methylaniline | Aromatic protons, Amine protons (broad singlet), Methyl protons (singlet) |
Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency. Detailed spectral analysis would be required for precise assignments.
Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies, cm⁻¹)
| Functional Group | This compound | 2-Methyl-3-(trifluoromethyl)aniline | 4-Chloro-2-methylaniline |
| N-H Stretch (Amine) | ~3400-3300 (two bands for primary amine)[4] | ~3400-3300 (two bands for primary amine)[4] | ~3400-3300 (two bands for primary amine)[4] |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C Stretch (Aromatic) | ~1620, ~1500 | ~1620, ~1500 | ~1615, ~1500 |
| N-H Bend (Amine) | ~1650-1580[4] | ~1650-1580[4] | ~1650-1580[4] |
| C-N Stretch (Aromatic Amine) | ~1335-1250[4] | ~1335-1250[4] | ~1285 |
| C-F Stretch (Trifluoromethyl) | Strong bands in the region of ~1300-1100 | Strong bands in the region of ~1300-1100 | Not Applicable |
| C-Cl Stretch | Not Applicable | Not Applicable | ~820 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 175 | Characteristic fragments from loss of CF₃, HCN, and other rearrangements. |
| 2-Methyl-3-(trifluoromethyl)aniline | 175 | Similar fragmentation pattern to the 4-substituted isomer, with potential minor differences in fragment intensities. |
| 4-Chloro-2-methylaniline | 127/129 (due to ³⁵Cl/³⁷Cl isotopes)[5] | 92, 65[5] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reproducible and comparable analytical data. The following are generalized protocols for the key analytical techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) can be used as an internal standard for referencing chemical shifts to 0 ppm.
-
Instrumentation: A 300-600 MHz NMR spectrometer is typically used for acquiring both ¹H and ¹³C NMR spectra.[6]
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.[6]
-
Spectral Width: Typically -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transform, phase correction, and baseline correction. Spectra are referenced to the residual solvent peak or the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: An FT-IR spectrometer equipped with a suitable detector.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using a spectrum of the empty sample holder or the clean ATR crystal.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the aniline derivative (e.g., 1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms) is commonly used.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: A suitable mass range to detect the molecular ion and key fragments (e.g., m/z 40-300).
-
-
Data Analysis: Identify the analyte peak in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the characterization and purity assessment of a synthesized chemical compound, such as an aniline derivative.
This guide serves as a foundational resource for researchers working with this compound and its analogs. For critical applications, it is always recommended to acquire analytical data on in-house reference standards using validated methods.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-4-(trifluoromethyl)aniline: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 2-Methyl-4-(trifluoromethyl)aniline as a toxic hazardous waste. Immediate segregation and labeling are crucial for safety and compliance.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Safety and Hazard Profile
This compound is classified as a hazardous substance. While specific quantitative toxicity values (LD50/LC50) are not consistently available in public safety documents, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides clear hazard statements.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Oral Toxicity | H301: Toxic if swallowed.[1] | Danger | 💀 |
| Acute Dermal Toxicity | H311: Toxic in contact with skin.[1] | Danger | 💀 |
| Acute Inhalation Toxicity | H331: Toxic if inhaled.[1] | Danger | 💀 |
| Skin Corrosion/Irritation | Category 2[2] | Warning | ❗ |
| Serious Eye Damage/Irritation | Category 2[2] | Warning | ❗ |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Warning | ❗ |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: As soon as this compound or any material contaminated with it is designated as waste, it must be managed as hazardous waste.
-
Segregate at the Source:
-
Do not mix this waste with non-hazardous materials.
-
Keep it separate from other chemical waste streams to prevent incompatible reactions. Pay special attention to avoiding contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
-
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container:
-
Use a designated, leak-proof, and sealable waste container compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or residues from previous use.
-
-
Transferring the Waste:
-
Conduct all transfers of waste within a certified chemical fume hood to minimize inhalation exposure.
-
Wear appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles and a face shield
-
A lab coat
-
-
For larger quantities or potential for splashing, consider additional protective clothing.
-
-
Container Filling and Sealing:
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for expansion.
-
Securely seal the container cap immediately after adding waste. The container should remain closed at all times except when adding waste.
-
Step 3: Labeling of Hazardous Waste
-
Immediate and Clear Labeling: As soon as the first drop of waste is added, the container must be labeled.
-
Required Information: The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (do not use abbreviations or chemical formulas).
-
The specific hazard(s) associated with the chemical (e.g., "Toxic").
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Practices:
-
The storage area should be well-ventilated.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage location is away from general work areas and incompatible materials.
-
The container should be stored in a locked-up location.[1]
-
Step 5: Arranging for Final Disposal
-
Contact Your EHS Department: Follow your institution's procedures for scheduling a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste disposal contractor for final disposal, which is typically high-temperature incineration at a permitted facility.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methyl-4-(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 2-Methyl-4-(trifluoromethyl)aniline, ensuring that your work can proceed with the highest degree of safety and integrity.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[2][3][4] Adherence to strict safety protocols is therefore non-negotiable.
Recommended Personal Protective Equipment (PPE):
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the necessary protective gear for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Respiratory Protection | NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates. In case of spills or poor ventilation, a self-contained breathing apparatus (SCBA) is required.[5][6] | To prevent inhalation of toxic dust, fumes, or vapors that can cause respiratory irritation or systemic toxicity.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and in situations with a risk of significant exposure, a chemical-resistant suit or apron.[1][5] | To prevent skin contact, which can lead to irritation and toxic effects.[1][4] |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots. | To protect against spills. |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| CAS Number | 67169-22-6[1][7] |
| Molecular Formula | C8H8F3N[1][7] |
| Molecular Weight | 175.15 g/mol [1][7] |
| Appearance | Solid[8] |
Standard Operating Procedure for Handling
A systematic approach to handling this compound will minimize risks. Follow this step-by-step guide for routine laboratory operations.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[1]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have an emergency spill kit readily accessible.
-
Review the Safety Data Sheet (SDS) before starting any new procedure.
2. Handling:
-
Wear the prescribed PPE at all times.
-
Avoid direct contact with the chemical. Use appropriate tools for transfer.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][3]
3. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
The storage area should be locked and accessible only to authorized personnel.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][8]
Emergency Response and Disposal Plan
Spill Response Workflow:
In the event of a spill, a clear and immediate response is critical to contain the hazard and prevent exposure. The following workflow diagram outlines the necessary steps.
Disposal Plan:
Proper disposal is a critical final step in the chemical handling process to prevent environmental contamination.
-
All waste, including contaminated absorbent materials and empty containers, must be treated as hazardous.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[8] This typically involves collection by a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.[3][8]
-
Rinse contaminated clothing and equipment thoroughly before reuse or disposal.[1]
By adhering to these guidelines, you can ensure a safe and effective research environment when working with this compound. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




